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Foundational

3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS: 1946812-70-9): A Technical Whitepaper on Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, bi-functional heterocyclic building blocks are paramount for the rapid generation of diverse chemical libraries. 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, bi-functional heterocyclic building blocks are paramount for the rapid generation of diverse chemical libraries. 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS: 1946812-70-9) represents a highly versatile scaffold, characterized by an electron-rich pyrazole core, an N-ethyl directing group, and two orthogonal reactive sites: a C3-bromine and a C4-carbaldehyde. This unique structural topology enables highly selective, sequential functionalization, making it a critical intermediate in the synthesis of complex fused heterocycles, such as pyrazolo[3,4-d]pyrimidines—a privileged pharmacophore in kinase inhibitor design[1].

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and field-proven experimental protocols designed for high-yield, reproducible laboratory execution.

Physicochemical and Structural Profiling

Understanding the fundamental properties of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The presence of the N-ethyl group enhances lipophilicity compared to its des-ethyl or N-methyl analogs, aiding in organic solubility[2].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
CAS Number 1946812-70-9
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
SMILES CCN1C=C(C=O)C(Br)=N1
Appearance Off-white to pale yellow solid/powder
Solubility Soluble in DMF, DMSO, DCM, and EtOAc; Insoluble in H₂O
Storage Conditions Inert atmosphere (Argon/N₂), 2-8°C, protected from light
Reactivity Profile Electrophilic at C4 (carbonyl), susceptible to cross-coupling at C3

Mechanistic Synthesis Workflow

The de novo synthesis of 3-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde typically relies on a two-stage sequence: the construction of the formylated pyrazole core via the Vilsmeier-Haack reaction , followed by regioselective N-alkylation .

The Vilsmeier-Haack Formylation

The introduction of the formyl group onto the pyrazole ring is achieved using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[3].

  • Causality & Mechanism: DMF reacts with POCl₃ to generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich nature of the pyrazole ring facilitates an electrophilic aromatic substitution[4]. Due to the electronic directing effects of the ring nitrogens and the steric/electronic influence of the C3-bromine, the attack is highly regioselective for the C4 position. Subsequent aqueous hydrolysis of the iminium intermediate yields the C4-aldehyde[3].

Regioselective N-Alkylation

The second phase involves the N-alkylation of 3-bromo-1H-pyrazole-4-carbaldehyde using ethyl bromide (EtBr) in the presence of a mild base (e.g., K₂CO₃) in an aprotic polar solvent (DMF).

  • Causality & Mechanism: The use of K₂CO₃ deprotonates the pyrazole N-H, generating a nucleophilic pyrazolide anion. The choice of DMF is critical as it solvates the potassium cation, leaving a "naked," highly reactive pyrazolide anion. Alkylation typically occurs at N1 to minimize steric clash with the adjacent C3-bromine, yielding the target 1-ethyl derivative.

SynthesisWorkflow A 3-Bromo-1H-pyrazole B Vilsmeier-Haack (POCl3, DMF, 90°C) A->B C 3-Bromo-1H-pyrazole- 4-carbaldehyde B->C D N-Alkylation (EtBr, K2CO3, DMF) C->D E 3-Bromo-1-ethyl-1H- pyrazole-4-carbaldehyde D->E

Caption: Two-stage synthesis workflow detailing Vilsmeier-Haack formylation and subsequent N-alkylation.

Downstream Applications in Drug Discovery

The true value of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde lies in its orthogonality. It acts as a linchpin for divergent synthesis in medicinal chemistry, particularly for generating pyrazolo[3,4-d]pyrimidines [5]. These fused bicyclic systems are bioisosteres of purines (e.g., ATP) and are extensively utilized as competitive inhibitors for various kinases, including Aurora kinases, EGFR, and p38α MAP kinase[1][5].

Bifunctional Reactivity
  • C3-Bromine (Cross-Coupling): The halogen serves as an ideal handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing the introduction of diverse aryl, heteroaryl, or amine substituents.

  • C4-Aldehyde (Condensation/Amination): The carbonyl group is primed for reductive aminations, Knoevenagel condensations, or cyclization reactions with hydrazines and amidines to form the pyrimidine ring[5].

BifunctionalReactivity Core 3-Bromo-1-ethyl-1H- pyrazole-4-carbaldehyde C3 C3-Bromine Reactivity Core->C3 C4 C4-Aldehyde Reactivity Core->C4 SM Suzuki-Miyaura Cross-Coupling C3->SM BH Buchwald-Hartwig Amination C3->BH RA Reductive Amination C4->RA KC Pyrimidine Ring Cyclization C4->KC

Caption: Divergent functionalization pathways exploiting the orthogonal reactivity of the C3 and C4 sites.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps (e.g., TLC monitoring, specific workup cues) to ensure high fidelity and reproducibility in the lab.

Protocol A: Synthesis of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde via N-Alkylation

Objective: Convert 3-bromo-1H-pyrazole-4-carbaldehyde to the N-ethyl derivative.

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-1H-pyrazole-4-carbaldehyde (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL) under an argon atmosphere.

  • Base Addition: Add finely powdered anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv, 20 mmol). Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation (solution may turn slightly yellow).

  • Alkylation: Dropwise, add Ethyl Bromide (EtBr, 1.2 equiv, 12 mmol) via syringe.

  • Reaction Monitoring: Heat the reaction mixture to 60°C. Monitor progression via TLC (Hexanes:EtOAc 3:1). The starting material (lower Rf) should be completely consumed within 4-6 hours, replaced by a new, less polar spot (higher Rf) corresponding to the N-alkylated product.

  • Quench & Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to afford the pure 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde.

Protocol B: Downstream Cyclization to a Pyrazolo[3,4-d]pyrimidine Scaffold

Objective: Utilize the C4-aldehyde for fused ring construction.

  • Condensation: In a microwave-safe vial, combine 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv), an appropriate amidine or formamidine derivative (1.5 equiv), and a catalytic amount of glacial acetic acid in ethanol[5].

  • Cyclization: Subject the mixture to microwave irradiation at 120°C for 30 minutes. (Alternatively, reflux conventionally for 8-12 hours).

  • Validation: TLC should indicate the disappearance of the aldehyde. The resulting pyrazolo[3,4-d]pyrimidine will typically precipitate upon cooling.

  • Isolation: Filter the precipitate, wash with cold ethanol, and dry under a vacuum to yield the kinase inhibitor precursor[1].

References

  • The Journal of Organic Chemistry (ACS Publications). One-Pot Acid-Promoted Synthesis of 6-Aminopyrazolopyrimidines from 5-Amino-1H-pyrazole-4-carbaldehydes. Retrieved from: [Link]

  • PMC (National Institutes of Health). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. Retrieved from: [Link]

Sources

Exploratory

3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde Introduction 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

Introduction

3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug development. The pyrazole scaffold is a prevalent feature in numerous biologically active compounds, and the specific substitution pattern of this molecule—a bromine atom at the 3-position, an ethyl group at the 1-position, and a carbaldehyde at the 4-position—offers versatile handles for further chemical modifications. The aldehyde functionality serves as a precursor for a wide array of chemical transformations, including the synthesis of more complex heterocyclic systems.[1] The bromine atom can be utilized in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce molecular diversity.[2][3] This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde, intended for researchers and scientists in the field of organic synthesis and drug discovery.

Overview of the Synthetic Strategy

The synthesis of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is most effectively achieved through a three-step sequence starting from 1-ethyl-1H-pyrazole. This strategy involves the sequential introduction of the formyl and bromo groups, with careful consideration of the directing effects of the substituents on the pyrazole ring. The overall synthetic pathway is depicted below.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Electrophilic Bromination A 1H-Pyrazole B 1-ethyl-1H-pyrazole A->B  EtI, Base   C 1-ethyl-1H-pyrazole D 1-ethyl-1H-pyrazole-4-carbaldehyde C->D  POCl3, DMF   E 1-ethyl-1H-pyrazole-4-carbaldehyde F 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde E->F  NBS  

Caption: Three-step synthesis of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde.

Part 1: Synthesis of 1-ethyl-1H-pyrazole (N-Alkylation)

The initial step involves the N-alkylation of the pyrazole ring. The reaction of 1H-pyrazole with an ethylating agent, such as ethyl iodide, in the presence of a suitable base, provides 1-ethyl-1H-pyrazole in good yield.

Experimental Protocol
  • To a solution of 1H-pyrazole (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like sodium hydride (NaH) (1.1 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (EtI) (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-ethyl-1H-pyrazole.

Part 2: Synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[4][5] The reaction utilizes the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6] This electrophile then attacks the electron-rich C4 position of the pyrazole ring.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Sigma Complex Vilsmeier->Intermediate Pyrazole 1-ethyl-1H-pyrazole Pyrazole->Intermediate Product 1-ethyl-1H-pyrazole-4-carbaldehyde Intermediate->Product  Hydrolysis  

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol
  • In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3.0 eq.) and cool it to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C.[6]

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add a solution of 1-ethyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction by TLC until the starting material is consumed.[5]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.[6][7]

  • Extract the aqueous mixture with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 1-ethyl-1H-pyrazole-4-carbaldehyde.

Part 3: Synthesis of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (Electrophilic Bromination)

The final step is the regioselective bromination of 1-ethyl-1H-pyrazole-4-carbaldehyde. The formyl group at the C4 position is an electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution. However, it directs incoming electrophiles to the C3 and C5 positions. The N1-ethyl group also influences the regioselectivity. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.[8][9]

Experimental Protocol
  • Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.1 eq.) in small portions over a period of 20 minutes.[8]

  • Continue stirring the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until completion.

  • Pour the reaction mixture into water and extract the product with diethyl ether or ethyl acetate.[8]

  • Wash the combined organic phases with water and saturated brine.

  • Dry the organic phase with anhydrous magnesium sulfate and remove the solvent via rotary evaporation.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
1-ethyl-1H-pyrazoleC₅H₈N₂96.13>90
1-ethyl-1H-pyrazole-4-carbaldehydeC₆H₈N₂O124.1460-80
3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehydeC₆H₇BrN₂O203.0470-85

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water. Handle under an inert atmosphere.

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation and contact with skin.

  • The Vilsmeier-Haack reaction is exothermic and the work-up involving quenching with ice should be performed slowly and carefully to control the reaction.[6]

Conclusion

The synthesis of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde can be reliably achieved through a three-step process involving N-alkylation of pyrazole, followed by Vilsmeier-Haack formylation and subsequent regioselective bromination. This guide provides a detailed and scientifically grounded protocol for researchers, enabling the efficient production of this valuable synthetic intermediate for applications in drug discovery and development.

References

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Moksha Publishing House. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. Retrieved from [Link]

  • International Union of Crystallography. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. Retrieved from [Link]

  • ARKAT USA, Inc. (2003, March 3). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Google Patents. (n.d.). WO2021034904A1 - Process for the preparation of carboxylic acid derivatives of 3-bromo-4,5-dihydro-1h-pyrazoles.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-1-ethyl-1h-pyrazol-3-amine. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • KTU ePubl. (2023, March 10). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the ¹H NMR of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis and predicted interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis and predicted interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a detailed examination of the underlying principles governing the chemical shifts and coupling patterns observed in this molecule. This guide is designed to be a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, providing the scientific rationale for spectral interpretation and a robust protocol for experimental acquisition.

Introduction: The Significance of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

The pyrazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals due to its diverse biological activities. The specific substitution pattern of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde makes it a valuable intermediate for the synthesis of more complex molecular entities. The bromine atom at the 3-position and the carbaldehyde at the 4-position provide reactive handles for further chemical transformations, such as cross-coupling reactions and condensations. The N-ethyl group modulates the solubility and metabolic stability of the molecule.

Accurate structural elucidation is paramount in the synthesis and application of such compounds. ¹H NMR spectroscopy is an indispensable tool for confirming the identity and purity of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde. This guide will dissect the predicted ¹H NMR spectrum of this compound, providing a detailed rationale for the expected chemical shifts and coupling constants.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The analysis will be conducted based on established principles of NMR spectroscopy and by drawing comparisons with structurally related compounds.

The Aldehyde Proton (-CHO)

The proton of the aldehyde group is expected to be the most downfield signal in the spectrum. This is due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.[1] For aromatic and heteroaromatic aldehydes, the chemical shift of the aldehyde proton typically falls in the range of 9.0-10.0 ppm.[2]

  • Predicted Chemical Shift (δ): ~9.8 ppm

  • Multiplicity: Singlet (s)

  • Rationale: The aldehyde proton has no adjacent protons, thus it will appear as a sharp singlet. Its significant downfield shift is a hallmark of aldehyde functionalities.

The Pyrazole Ring Proton (H-5)

The pyrazole ring contains a single proton at the 5-position. Its chemical shift is influenced by several factors: the aromatic character of the pyrazole ring, the electron-withdrawing effect of the adjacent aldehyde group at C-4, the electronic effect of the bromine atom at C-3, and the nature of the substituent at N-1. In substituted 1-phenyl-1H-pyrazole-4-carbaldehydes, the pyrazole proton signal appears around 8.3-8.5 ppm.[3] The presence of an electron-donating ethyl group at N-1, in place of a phenyl group, is expected to cause a slight upfield shift. Conversely, the electronegative bromine at C-3 will have a deshielding effect. Balancing these factors, a chemical shift in the downfield region is anticipated.

  • Predicted Chemical Shift (δ): ~8.1 - 8.4 ppm

  • Multiplicity: Singlet (s)

  • Rationale: The H-5 proton is not coupled to any other protons, resulting in a singlet. Its chemical shift is a sensitive probe of the electronic environment within the pyrazole ring.

The Ethyl Group Protons (-CH₂CH₃)

The N-ethyl group will give rise to two distinct signals: a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. This characteristic pattern is due to spin-spin coupling between the adjacent, non-equivalent protons.

  • Methylene Protons (-CH₂):

    • Predicted Chemical Shift (δ): ~4.2 ppm

    • Multiplicity: Quartet (q)

    • Coupling Constant (J): ~7.3 Hz

    • Rationale: The methylene protons are directly attached to the nitrogen atom of the pyrazole ring, which is an electron-withdrawing environment, causing a downfield shift. They are coupled to the three protons of the methyl group, resulting in a quartet according to the n+1 rule (3+1=4). A typical ³JHH coupling constant for an ethyl group is around 7.3 Hz.[4]

  • Methyl Protons (-CH₃):

    • Predicted Chemical Shift (δ): ~1.4 ppm

    • Multiplicity: Triplet (t)

    • Coupling Constant (J): ~7.3 Hz

    • Rationale: The methyl protons are further from the electronegative pyrazole ring and therefore appear more upfield. They are coupled to the two protons of the methylene group, resulting in a triplet (2+1=3). The coupling constant will be identical to that of the methylene quartet.

Data Presentation

The predicted ¹H NMR data for 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is summarized in the table below for clarity.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aldehyde-H~9.8Singlet (s)1H-
Pyrazole H-5~8.1 - 8.4Singlet (s)1H-
N-CH₂~4.2Quartet (q)2H~7.3
N-CH₂-CH₃~1.4Triplet (t)3H~7.3

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common, relatively non-polar solvent that should provide good solubility. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility in CDCl₃ is an issue.[4]

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a reference, but the addition of TMS is still good practice for precise measurements.[5]

NMR Instrument Parameters
  • Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended for good signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Acquisition Time: An acquisition time of 2-4 seconds will ensure good resolution.

  • Processing:

    • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution.

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Visualizing Molecular Connectivity and Spectral Relationships

The following diagrams illustrate the structure of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde and the key through-bond relationships that give rise to the predicted ¹H NMR spectrum.

Caption: Molecular structure of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde with key proton groups highlighted.

G cluster_molecule 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde cluster_spectrum Predicted ¹H NMR Spectrum H_CHO Aldehyde-H Signal_CHO ~9.8 ppm (s, 1H) H_CHO->Signal_CHO H5 Pyrazole H-5 Signal_H5 ~8.1-8.4 ppm (s, 1H) H5->Signal_H5 H_CH2 N-CH₂ H_CH3 N-CH₂-CH₃ H_CH2->H_CH3 ³J coupling Signal_CH2 ~4.2 ppm (q, 2H) H_CH2->Signal_CH2 Signal_CH3 ~1.4 ppm (t, 3H) H_CH3->Signal_CH3

Caption: Relationship between proton environments and their predicted ¹H NMR signals.

Conclusion

This in-depth technical guide provides a thorough prediction and interpretation of the ¹H NMR spectrum of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde. By understanding the electronic and structural factors that influence the chemical shifts and coupling patterns, researchers can confidently identify this key synthetic intermediate and assess its purity. The provided experimental protocol offers a robust starting point for acquiring high-quality spectral data. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel pyrazole-based compounds for pharmaceutical and other applications.

References

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Medicinal Chemistry Communications. Retrieved from [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

  • Asian Journal of Chemistry, 25(1), 489-492. (2013). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). 5.7: Interpretation of NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Anomeric Effect on Geminal and Vicinal J HH NMR Coupling Constants. Retrieved from [Link]

  • PubMed. (2007, October 15). New Karplus equations for 2JHH, 3JHH, 2JCH, 3JCH, 3JCOCH, 3JCSCH, and 3JCCCH in some aldohexopyranoside derivatives as determined using NMR spectroscopy and density functional theory calculations. Retrieved from [Link]

  • University of California, Irvine. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • MDPI. (2009, July 3). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, March 24). How far does an electron withdrawing group reach with respect to affecting proton NMR peaks?. Retrieved from [Link]

  • Kaunas University of Technology. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Magnetic Resonance in Chemistry, 64(1), 97-111. (2026). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • Molecules, 20(10), 18886-18984. (2015). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • LearnedGuys.com. (n.d.). NMR Spectroscopy. Retrieved from [Link]

Sources

Exploratory

Discovery and history of pyrazole-4-carbaldehydes

An In-Depth Technical Guide to the Discovery and History of Pyrazole-4-carbaldehydes Abstract This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of pyrazole-4-c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and History of Pyrazole-4-carbaldehydes

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of pyrazole-4-carbaldehydes. These heterocyclic compounds are pivotal intermediates in the fields of medicinal chemistry, agrochemicals, and materials science. This document traces the lineage of pyrazole chemistry from its inception to the establishment of robust synthetic routes for C4-formylation. The primary focus is on the Vilsmeier-Haack reaction, the cornerstone of pyrazole-4-carbaldehyde synthesis, detailing its mechanism, applications, and evolution. Alternative synthetic strategies are also explored, providing a holistic view for researchers and drug development professionals. This guide integrates historical context with practical, field-proven insights and detailed experimental protocols to serve as an authoritative resource.

Introduction: The Pyrazole Scaffold

The story of pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, begins in 1883 with German chemist Ludwig Knorr.[1][2][3][4][5] While attempting to synthesize quinoline derivatives, Knorr accidentally discovered a pyrazole derivative, which he named antipyrine, that exhibited potent analgesic and antipyretic properties.[1] This serendipitous discovery catalyzed immense interest in pyrazole chemistry.[1]

The pyrazole nucleus is now recognized as a "privileged scaffold" in drug discovery, forming the core of numerous blockbuster drugs such as the anti-inflammatory agent Celebrex and the erectile dysfunction treatment Sildenafil (Viagra).[1] The versatility of the pyrazole ring lies in its unique electronic properties and the ability to be functionalized at various positions, allowing for the fine-tuning of pharmacological activity. Among the various functionalized pyrazoles, pyrazole-4-carbaldehydes have emerged as exceptionally valuable building blocks due to the reactivity of the aldehyde group, which serves as a synthetic handle for constructing more complex molecular architectures.[3][6]

The Cornerstone of Synthesis: The Vilsmeier-Haack Reaction

The most significant and widely adopted method for the direct formylation of pyrazoles at the C4 position is the Vilsmeier-Haack reaction.[7][8][9][10] Named after Anton Vilsmeier and Albrecht Haack, their work in 1927 introduced an efficient and mild method for formylating electron-rich aromatic rings.[7]

Mechanism and Regioselectivity

The reaction employs a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[8][11]

The mechanism proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ in an exothermic process to form the electrophilic chloroiminium cation, often called the Vilsmeier reagent. This reagent is a relatively weak electrophile.[8][11]

  • Electrophilic Aromatic Substitution: The pyrazole ring, being an electron-rich heterocycle, acts as a nucleophile and attacks the Vilsmeier reagent. The C4 position is the most electron-rich and sterically accessible position, leading to high regioselectivity for C4-formylation. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the aldehyde and regenerates the amine.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction on Pyrazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Formation Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Pyrazole Pyrazole Ring Pyrazole->Intermediate Product Pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Intermediate

Caption: Mechanism of the Vilsmeier-Haack reaction on a pyrazole ring.

Historical Application and Evolution

One of the earliest and most cited methods involves the cyclization and simultaneous formylation of acetophenone phenylhydrazones using the Vilsmeier-Haack reagent.[12] This two-step, one-pot reaction provided a direct route to 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.[12] Over the decades, this method has been refined and applied to a vast array of substituted hydrazones and pyrazoles.[7][13][14][15] The reaction conditions are generally robust, though they often require heating for several hours to achieve good yields.[12][14]

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

The following protocol is a representative example for the synthesis of a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde from a corresponding hydrazone.

Objective: To synthesize 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde.[14]

Materials:

  • 1-(1-(thiophen-2-yl)ethylidene)-2-phenylhydrazine (Hydrazone intermediate)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) solution

  • Ethanol for recrystallization

Workflow Diagram:

Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_vilsmeier Prepare Vilsmeier Reagent (POCl₃ in DMF at 0 °C) add_substrate Add Hydrazone Substrate to Reagent prep_vilsmeier->add_substrate reflux Heat under Reflux (e.g., 4-8 hours) add_substrate->reflux monitor Monitor by TLC reflux->monitor quench Pour onto Crushed Ice monitor->quench neutralize Neutralize with Base (e.g., NaHCO₃) quench->neutralize filtrate Filter Precipitate neutralize->filtrate wash Wash with Water filtrate->wash recrystallize Recrystallize (e.g., from Ethanol) wash->recrystallize dry Dry Product recrystallize->dry

Caption: General workflow for pyrazole-4-carbaldehyde synthesis.

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask fitted with a dropping funnel and a condenser, place anhydrous DMF (10 mL). Cool the flask in an ice bath to 0-5 °C. Add phosphorus oxychloride (POCl₃, ~0.05 mol) dropwise to the cold DMF with constant stirring. Stir the mixture at this temperature for 30 minutes until a viscous, white-to-yellowish reagent forms.[8][14]

  • Formylation Reaction: Dissolve the hydrazone substrate in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent. After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 4-8 hours.[12][14]

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring.[8][11] Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or potassium carbonate until the pH is ~7.[13]

  • Filtration: The solid product that precipitates out is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and air-dried.[14][16]

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazole-4-carbaldehyde.[14]

Evolution of Synthetic Strategies

While the Vilsmeier-Haack reaction remains the workhorse, other methods have been developed to address substrates with incompatible functional groups or to achieve different substitution patterns.

Formylation via Metallation

For substrates that are sensitive to the acidic and high-temperature conditions of the Vilsmeier-Haack reaction, formylation via metallated intermediates offers a milder alternative. This typically involves:

  • Bromine-Lithium Exchange: A 4-bromopyrazole is treated with an organolithium reagent (e.g., n-BuLi) at low temperatures (-78 °C) to generate a 4-lithiopyrazole intermediate. Quenching this intermediate with DMF affords the desired pyrazole-4-carbaldehyde.[17]

  • Grignard Reagents: N-protected 4-iodopyrazoles can be converted to their corresponding Grignard reagents, which are then reacted with a formylating agent to yield the aldehyde.[18]

Oxidation of Precursors

Another common strategy is the oxidation of a pre-installed functional group at the C4 position. This is a two-step approach where the C4 substituent is introduced first, followed by oxidation.

  • Oxidation of 4-methylpyrazoles: This method is less common due to the harsh conditions often required to oxidize a methyl group.

  • Oxidation of (1H-pyrazol-4-yl)methanols: A more practical approach involves the synthesis of the corresponding 4-hydroxymethylpyrazole, which can then be oxidized to the aldehyde using a variety of mild oxidizing agents, such as manganese(IV) oxide (MnO₂) or TEMPO-catalyzed systems.[10][19]

Comparative Analysis of Synthetic Methods

MethodTypical SubstrateReagentsConditionsAdvantagesDisadvantages
Vilsmeier-Haack Hydrazones, electron-rich pyrazolesDMF, POCl₃70-120 °COne-pot, good yields, high C4 regioselectivity.[7][13]Harsh acidic conditions, high temperature, not suitable for sensitive substrates.
Metallation (Li/Mg) 4-Halopyrazolesn-BuLi or Mg, then DMF-78 °C to RTMild conditions, suitable for sensitive functional groups.[17]Requires pre-functionalized (halogenated) starting material, cryogenic temperatures.
Oxidation (Pyrazol-4-yl)methanolsMnO₂, TEMPORT to 60 °CVery mild conditions, avoids over-oxidation to carboxylic acid.[10]Requires a multi-step synthesis of the alcohol precursor.

Conclusion

The journey of pyrazole-4-carbaldehydes from the foundational discovery of the pyrazole ring by Ludwig Knorr to the development of sophisticated synthetic methodologies highlights a remarkable chapter in heterocyclic chemistry. For nearly a century, the Vilsmeier-Haack reaction has been the dominant and most reliable method for accessing these critical building blocks, demonstrating its enduring utility. The development of alternative routes via metallation and oxidation has further expanded the synthetic chemist's toolkit, allowing for the preparation of a diverse array of derivatives under milder conditions. As invaluable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, the continued exploration and refinement of synthetic pathways to pyrazole-4-carbaldehydes will undoubtedly remain a focus of chemical research.[6][10][20]

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC. (n.d.). National Center for Biotechnology Information.
  • Technical Support Center: The Vilsmeier-Haack Reaction for Pyrazine Formylation - Benchchem. (2025). BenchChem.
  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (n.d.). ResearchGate.
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem. (2025). BenchChem.
  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024, March 1). MDPI.
  • A Technical Guide to the Knorr Pyrazole Synthesis of 1883 - Benchchem. (2025). BenchChem.
  • Popov, A. V., et al. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022, November 23). IntechOpen.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information.
  • Shetty, et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. (n.d.). ResearchGate.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2026, March 10). ResearchGate.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (2024, December 10). National Center for Biotechnology Information.
  • Al-Mulla, A. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl.
  • What is the synthesis method of 3-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE?. (2022, June 14). X-MOL.
  • Becerra, D., Abonia, R., & Castillo, J.-C. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies.
  • Current status of pyrazole and its biological activities - PMC. (n.d.). National Center for Biotechnology Information.
  • 1H-Pyrazole-4-carboxaldehyde synthesis. (n.d.). ChemicalBook.
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13). ResearchGate.
  • (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. (n.d.). ResearchGate.
  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015, September 12). ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Vilsmeier-Haack Formylation of 1-Ethyl-3-bromopyrazole

Executive Summary The functionalization of halogenated pyrazoles is a critical gateway in the development of advanced pharmaceutical and agrochemical agents. Specifically, 1-ethyl-3-bromo-1H-pyrazole-4-carbaldehyde (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of halogenated pyrazoles is a critical gateway in the development of advanced pharmaceutical and agrochemical agents. Specifically, 1-ethyl-3-bromo-1H-pyrazole-4-carbaldehyde (CAS: 1946812-70-9) 1 serves as a highly versatile bifunctional building block. The C4-formyl group enables downstream olefination, reductive amination, and condensation reactions, while the C3-bromo substituent provides an orthogonal handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This application note details a robust, self-validating protocol for the regioselective introduction of a formyl group at the C4 position of 1-ethyl-3-bromopyrazole using the Vilsmeier-Haack reaction. By strictly controlling reagent stoichiometry, temperature, and hydrolysis pH, researchers can achieve high yields while suppressing decomposition pathways.

Mechanistic Causality & Regioselectivity

The Vilsmeier-Haack reaction relies on the in situ generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) via the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) 2.

Causality of Regioselectivity: Pyrazoles are electron-rich heterocycles that typically undergo electrophilic aromatic substitution at the C4 position. In the case of 1-ethyl-3-bromopyrazole:

  • Electronic Factors: The transition state for electrophilic attack at C4 maintains the most stable delocalization of the positive charge across the adjacent nitrogen atoms.

  • Steric & Blocking Factors: The C3 position is covalently blocked by the bromine atom, and the C5 position experiences significant steric hindrance from the N1-ethyl group.

Causality of Hydrolysis: The initial substitution yields an iminium salt intermediate. The true aldehyde product is only liberated during the aqueous workup. If the pH is too acidic, hydrolysis stalls; if too basic, the product may degrade. A strictly controlled neutralization to pH 7–8 is mandatory 3.

Mechanism R1 DMF + POCl3 I1 Chloroiminium Ion (Electrophile) R1->I1 Activation (0 °C) I2 Wheland Intermediate (sigma-Complex at C4) I1->I2 Electrophilic Attack R2 1-Ethyl-3-bromopyrazole (Nucleophile) R2->I2 Reacts with I3 Iminium Salt (Aromaticity Restored) I2->I3 -H+ P C4-Aldehyde Product (Hydrolyzed) I3->P H2O / Base (pH 7-8)

Mechanistic pathway of the Vilsmeier-Haack formylation at the pyrazole C4 position.

Experimental Design & Parameter Optimization

The electron-withdrawing nature of the C3-bromine atom mildly deactivates the pyrazole ring compared to its unsubstituted counterpart. Consequently, standard room-temperature Vilsmeier conditions result in poor conversion. Heating is required, but excessive temperatures lead to tar formation.

Table 1: Optimization of POCl₃ Equivalents and Temperature

EntryPOCl₃ (Equiv.)Temperature (°C)Time (h)Conversion (%)*Isolated Yield (%)
11.28086545
22.09068876
3 2.5 90 5 >99 85
43.01004>9984

*Conversion determined by LC-MS analysis of the crude reaction mixture. Conclusion: Entry 3 represents the optimal balance of reagent efficiency and product yield.

Step-by-Step Protocol

This protocol is designed as a self-validating system; built-in analytical checkpoints ensure that the reaction is proceeding correctly before advancing to the next step.

Workflow Step1 1. Vilsmeier Reagent Formation DMF + POCl3 (0 °C, 30 min) Step2 2. Substrate Addition 1-Ethyl-3-bromopyrazole (0 °C to RT) Step1->Step2 Step3 3. Electrophilic Aromatic Substitution Heating (90-100 °C, 4-6 h) Step2->Step3 Step4 4. Aqueous Hydrolysis Ice/Water + NaHCO3 (pH 7-8) Step3->Step4 Step5 5. Product Isolation Extraction, Drying, & Purification Step4->Step5 Step6 1-Ethyl-3-bromo-1H-pyrazole-4-carbaldehyde (Target Product) Step5->Step6

Experimental workflow for the Vilsmeier-Haack formylation of 1-ethyl-3-bromopyrazole.

Materials Required (10 mmol Scale)
  • 1-Ethyl-3-bromopyrazole: 1.75 g (10.0 mmol, 1.0 equiv)

  • Phosphorus Oxychloride (POCl₃): 2.33 mL (25.0 mmol, 2.5 equiv)

  • Anhydrous DMF: 10 mL (Solvent and reagent excess)

  • Saturated Aqueous NaHCO₃: ~50 mL

Execution Steps
  • Preparation of the Vilsmeier Reagent:

    • Charge an oven-dried 50 mL round-bottom flask with a magnetic stir bar and anhydrous DMF (10 mL) under an argon atmosphere.

    • Cool the flask to 0 °C using an ice-water bath.

    • Causality Check: Add POCl₃ (2.33 mL) dropwise over 15 minutes. The reaction is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the forming chloroiminium ion. Stir for an additional 30 minutes at 0 °C.

  • Substrate Addition:

    • Add 1-ethyl-3-bromopyrazole (1.75 g) dropwise to the pale-yellow Vilsmeier reagent at 0 °C.

    • Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.

  • Electrophilic Substitution (Heating):

    • Equip the flask with a reflux condenser and heat the reaction mixture to 90 °C using an oil bath.

    • Self-Validation (TLC Check): After 4 hours, withdraw a 10 µL aliquot, quench it in 1 mL of sat. NaHCO₃, and extract with 1 mL ethyl acetate. Spot the organic layer on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a highly UV-active product spot ( Rf​≈0.3 ).

  • Hydrolysis and Quenching:

    • Once complete, cool the reaction to room temperature, then transfer the mixture dropwise into a beaker containing 50 g of crushed ice with vigorous stirring.

    • Self-Validation (pH Check): Slowly add saturated aqueous NaHCO₃ until the aqueous mixture reaches exactly pH 7–8 (verify with wide-range pH paper). Causality: This specific pH range ensures complete hydrolysis of the iminium intermediate to the aldehyde without triggering base-catalyzed degradation.

  • Isolation and Purification:

    • Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).

    • Wash the combined organic layers with brine (2 × 30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes) to afford the pure product as a white to pale-yellow solid.

Analytical Characterization

Successful synthesis of 1-ethyl-3-bromo-1H-pyrazole-4-carbaldehyde is confirmed by the following spectral markers:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CH O), 8.02 (s, 1H, Pyrazole C5-H ), 4.20 (q, J = 7.2 Hz, 2H, N-CH ₂CH₃), 1.48 (t, J = 7.2 Hz, 3H, N-CH₂CH ₃).

  • LC-MS (ESI+): Calculated for C₆H₈BrN₂O [M+H]⁺: 203.0; Found: 203.0 / 205.0 (characteristic 1:1 isotopic pattern for a single bromine atom).

Troubleshooting & Process Optimization

Observed IssueMechanistic CauseCorrective Action
Low Conversion / Recovered SM Moisture contamination hydrolyzed the Vilsmeier reagent before it could react with the substrate.Ensure glassware is strictly flame-dried. Use freshly distilled POCl₃ and anhydrous DMF stored over molecular sieves.
Dark Tar Formation Localized overheating during POCl₃ addition or reaction temperature exceeding 100 °C.Control the dropwise addition rate of POCl₃ strictly at 0 °C. Do not exceed 90 °C during the heating phase.
Persistent Emulsions during Extraction High concentration of DMF in the aqueous layer alters partition coefficients.Dilute the quenched aqueous layer with a larger volume of water and wash the organic extracts with copious amounts of brine.
Missing Aldehyde Peak in NMR Incomplete hydrolysis of the iminium intermediate due to overly acidic workup conditions.Re-subject the crude mixture to vigorous stirring with saturated NaHCO₃ (pH 8) for 2 hours at room temperature.

References

  • MDPI Molecules: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Synthesis and Vilsmeier-Haack Formylation. MDPI.[Link]

Sources

Application

Application Note: Strategic Utilization of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde in Lead Optimization

Executive Summary In modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD), the design of highly functionalized, low-molecular-weight building blocks is critical for exploring chemical space. 3-Bromo-1-ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD), the design of highly functionalized, low-molecular-weight building blocks is critical for exploring chemical space. 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS: 1946812-70-9) is a highly versatile, orthogonally functionalized pyrazole scaffold. This application note provides a comprehensive guide to its physicochemical profile and details self-validating protocols for its divergent functionalization. By leveraging its C4-carbaldehyde and C3-bromide handles, researchers can rapidly generate libraries of kinase hinge-binders, GPCR modulators, and protein-protein interaction inhibitors.

Physicochemical & Structural Profile

Understanding the structural causality of this building block is essential for rational drug design. The specific substitution pattern on the pyrazole core provides distinct pharmacological and synthetic advantages.

Table 1: Molecular Profile and Strategic Significance

PropertyValueChemical & Clinical Significance
CAS Number 1946812-70-9Unique chemical identifier for procurement and registry.
Molecular Formula C₆H₇BrN₂O-
Molecular Weight 203.04 g/mol Low MW ensures the final functionalized lead remains within Lipinski's Rule of 5.
N1-Ethyl Group Aliphatic VectorPrevents annular tautomerism (common in N-H pyrazoles), simplifying NMR characterization and improving membrane permeability (LogP).
C3-Bromide Halogen HandleProvides an orthogonal site for late-stage Pd-catalyzed sp²-sp² cross-coupling (e.g., Suzuki-Miyaura)[1].
C4-Carbaldehyde ElectrophileEnables rapid incorporation of basic solubilizing amines via reductive amination, crucial for targeting solvent-exposed kinase domains[2].

Workflow Visualization: Divergent Synthesis Pathways

The true value of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde lies in its capacity for divergent synthesis. The orthogonality between the aldehyde (reactive towards nucleophiles) and the bromide (reactive towards transition metals) allows for sequence-independent functionalization.

Workflow BB 3-Bromo-1-ethyl-1H- pyrazole-4-carbaldehyde RA Reductive Amination (C4 Position) BB->RA NaBH(OAc)3 Amine, DCE SM Suzuki-Miyaura Coupling (C3 Position) BB->SM XPhos Pd G2 Ar-B(OH)2, Base Int1 C4-Aminomethyl Intermediate RA->Int1 Int2 C3-Aryl/Heteroaryl Intermediate SM->Int2 Lead Fully Functionalized Lead Candidate Int1->Lead Late-Stage Cross-Coupling Int2->Lead Late-Stage Reductive Amination

Divergent synthetic workflows utilizing 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde.

Validated Experimental Protocols

The following protocols have been designed to ensure high yields and minimize side reactions, grounded in established mechanistic principles.

Protocol A: Selective C4-Reductive Amination

Mechanistic Rationale: Reductive amination of the C4-carbaldehyde is the preferred method for appending basic amines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures the selective reduction of the transient iminium ion without prematurely reducing the unreacted aldehyde into a primary alcohol[2],[3].

Materials:

  • 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Primary or Secondary Amine (1.1 - 1.2 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • Glacial Acetic Acid (1.0 - 2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the pyrazole building block (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous DCE (0.2 M concentration) under an inert nitrogen atmosphere.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv). Expert Insight: Lowering the pH to ~4.5 is critical when using sterically hindered or weakly nucleophilic amines, as it accelerates the dehydration of the hemiaminal intermediate into the reactive iminium ion[3].

  • Pre-Stirring: Stir the mixture at room temperature (20–25 °C) for 1 to 2 hours. Monitor imine formation via LC-MS.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes to control any mild exotherm.

  • Completion & Quench: Stir for 12–16 hours. Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.

  • Workup: Extract the product with Dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (typically using a DCM/MeOH gradient).

Protocol B: Sterically Demanding C3 Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: The C3-bromide on the pyrazole core is electronically deactivated and sterically hindered. Traditional catalysts like Pd(PPh₃)₄ often fail, leading to starting material recovery or competitive protodebromination. Utilizing a second-generation Buchwald precatalyst (e.g., XPhos Pd G2) provides a highly active, bulky dialkylbiaryl phosphine ligand that accelerates oxidative addition and facilitates the coupling of demanding arylboronic acids[1].

Materials:

  • C4-Functionalized 3-Bromo-1-ethylpyrazole intermediate (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv)

  • XPhos Pd G2 (0.05 equiv, 5 mol%)

  • Potassium Phosphate, K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial, combine the pyrazole intermediate (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G2 (0.05 equiv).

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.1 M concentration. Expert Insight: The inclusion of water is non-negotiable; it dissolves the inorganic base and generates the reactive "-ate" complex of the boronic acid, which is required for the transmetalation step[1].

  • Deoxygenation: Sparge the reaction mixture with Nitrogen or Argon for 5 minutes, then seal the vial with a crimp cap.

  • Reaction Execution:

    • Thermal: Heat at 90–100 °C in an oil bath for 12 hours.

    • Microwave (Preferred): Irradiate at 120 °C for 30–40 minutes[1].

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify the resulting fully functionalized lead compound via reverse-phase preparative HPLC or silica gel chromatography.

References

  • [2] 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline. MDPI Molbank (2009). Verified URL:[Link]

  • [3] Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN (2021). Verified URL: [Link]

  • [1] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated derivatives. RSC Advances (2021). Verified URL:[Link]

Sources

Method

Application Note: 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde as a Privileged Building Block in Organic Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary & Strategic Context The pyrazole ring is a foundational ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary & Strategic Context

The pyrazole ring is a foundational pharmacophore in modern drug discovery, serving as a bioisostere for phenyl rings and a robust hydrogen-bond acceptor[1]. It is prominently featured in blockbuster therapeutics such as the ALK inhibitor crizotinib and the factor Xa inhibitor apixaban[1]. However, unsubstituted 1H-pyrazoles present synthetic challenges due to annular tautomerization, which complicates regiocontrol during functionalization and often necessitates tedious protection/deprotection sequences (e.g., using SEM or THP groups)[2].

3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde circumvents these bottlenecks. The N-ethyl substitution permanently locks the tautomeric state, fixing the spatial geometry for target binding while enhancing the lipophilicity of the scaffold. Furthermore, this molecule is a highly versatile, dual-functional building block: the C3-bromide serves as a reliable handle for transition-metal-catalyzed cross-coupling, while the C4-carbaldehyde acts as an electrophilic center for C-N or C-C bond formation[3].

Structural Profiling & Physicochemical Data

To effectively integrate this building block into a synthetic pipeline, its physical and structural parameters must be understood.

PropertyValue / Description
Chemical Name 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde
CAS Number 1946812-70-9[3]
Molecular Formula C6H7BrN2O
Molecular Weight 203.04 g/mol
Key Reactive Sites C3 (Bromide): Nucleophilic substitution / Cross-couplingC4 (Formyl): Nucleophilic addition / Condensation
Structural Advantage N-ethyl group prevents tautomerization and eliminates the need for transient protecting groups[2].

Synthetic Workflows & Mechanistic Causality

  • Pathway A (C3-Functionalization): The 3-bromo position is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling. Because the pyrazole ring is electron-rich, oxidative addition can be sluggish; therefore, utilizing a catalyst with a bidentate ligand like Pd(dppf)Cl₂ is critical to accelerate the reaction and force reductive elimination.

  • Pathway B (C4-Functionalization): The formyl group readily undergoes direct reductive amination to yield secondary or tertiary amines[4]. The choice of reducing agent is paramount: sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over standard NaBH₄ because it selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to an undesired pyrazole-4-methanol byproduct[4],[5].

Visualization of the Dual-Functionalization Strategy

G Core 3-Bromo-1-ethyl-1H-pyrazole -4-carbaldehyde Int1 3-Aryl-1-ethyl-1H-pyrazole -4-carbaldehyde Core->Int1 Suzuki-Miyaura (Ar-B(OH)2, Pd cat.) Int2 4-(Aminomethyl)-3-bromo -1-ethyl-1H-pyrazole Core->Int2 Reductive Amination (R2NH, NaBH(OAc)3) Final 3-Aryl-4-(aminomethyl) -1-ethyl-1H-pyrazole (Drug-like Scaffold) Int1->Final Reductive Amination Int2->Final Suzuki-Miyaura

Divergent and convergent synthetic pathways for 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity.

Protocol 1: Suzuki-Miyaura Cross-Coupling at C3

Objective: Synthesize 3-aryl-1-ethyl-1H-pyrazole-4-carbaldehyde.

Reagents & Equivalents:

  • 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the pyrazole building block, arylboronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Causality: The biphasic solvent system is strictly required to dissolve both the organic substrates and the inorganic base, maximizing the interfacial reaction rate[2]. Degas the mixture by sparging with Argon for 15 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting bromide validates the completion of the oxidative addition cycle.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter the biphasic mixture through a short pad of Celite. Causality: This step is critical to remove precipitated palladium black, which can cause downstream degradation or interfere with subsequent reductive aminations.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Protocol 2: Direct Reductive Amination at C4

Objective: Synthesize 4-(aminomethyl)-3-bromo-1-ethyl-1H-pyrazole derivatives.

Reagents & Equivalents:

  • 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv) - Optional, for weakly nucleophilic amines.

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the pyrazole-4-carbaldehyde and the amine in anhydrous DCE. If the amine is sterically hindered or electronically deactivated (e.g., an aniline derivative), add 1.0 equiv of glacial acetic acid. Causality: Mild acidic conditions catalyze the dehydration step required to form the intermediate iminium ion without protonating the amine completely[4],[5].

  • Reduction: Stir the mixture at room temperature for 1 hour, then add NaBH(OAc)₃ in a single portion.

  • Maturation: Stir at room temperature for 12 hours.

  • Validation Check: Analyze an aliquot via ¹H NMR. Self-Validation: The reaction is complete when the aldehydic proton singlet (typically at ~9.9 ppm) completely disappears, replaced by a new methylene (–CH₂–N) singlet at ~3.8 ppm[4].

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to yield the target amine.

References

  • PharmaBlock - Pyrazoles in Drug Discovery Source
  • Sigma-Aldrich - 3-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (Product Page)
  • Organic Letters (ACS)
  • MDPI - 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)
  • PMC (NIH) - Antimicrobial screening and one-pot synthesis of 4-(substituted-anilinomethyl)-3-(2-naphthyl)

Sources

Application

Application of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde in agrochemical research

Application Note: 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde in Agrochemical Discovery and SDHI Fungicide Development Executive Summary In modern agrochemical drug discovery, the pyrazole scaffold is recognized as a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde in Agrochemical Discovery and SDHI Fungicide Development

Executive Summary

In modern agrochemical drug discovery, the pyrazole scaffold is recognized as a highly privileged structure, forming the core of numerous commercial fungicides, insecticides, and herbicides[1]. Specifically, 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS: 1946812-70-9) has emerged as a critical, high-value synthetic intermediate. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this specific halogenated heterocycle in the development of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Mechanistic Rationale: Targeting the SDH Complex

SDHI fungicides exert their biological effect by binding to the ubiquinone-binding site (Q-site) of Complex II (succinate dehydrogenase) in the fungal mitochondrial respiratory chain, thereby halting cellular respiration and ATP production[2].

The unique substitution pattern of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde offers specific bioisosteric and physicochemical advantages in rational drug design:

  • The C4-Carbaldehyde (Reactive Handle): The formyl group serves as a versatile precursor. It can be readily oxidized to a carboxylic acid for subsequent amide coupling to form the essential pyrazole-4-carboxamide pharmacophore, which is required for critical hydrogen-bonding interactions with tyrosine and tryptophan residues in the Q-site[3].

  • The C3-Bromo Substitution (Bioisostere): Commercial SDHIs (e.g., bixafen, fluxapyroxad) typically utilize a trifluoromethyl ( CF3​ ) or difluoromethyl ( CHF2​ ) group at the C3 position[4]. Substituting this with a bromine atom introduces a bioisostere that alters the electronic distribution of the pyrazole ring. This enables unique halogen-bonding interactions within the hydrophobic pocket of the target enzyme, potentially overcoming target-site resistance mutations[1].

  • The N1-Ethyl Group (Lipophilicity Modulator): Replacing the conventional N-methyl group with an N-ethyl moiety subtly increases the lipophilicity ( logP ) of the molecule. This modification enhances cuticular penetration in plant tissues and improves translaminar movement, which is critical for field efficacy.

SDH_Pathway Succinate Succinate SDH Complex II (SDH) Enzyme Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Electron Acceptor) SDH->Ubiquinone Electron Transfer ATP Fungal ATP Depletion & Cell Death Ubiquinone->ATP Cellular Respiration Inhibitor Pyrazole-4-carboxamide (SDHI) Inhibitor->SDH Blocks Q-site

Mechanism of Action: SDHI fungicides block the ubiquinone-binding site in Complex II.

Synthetic Workflows

The structural versatility of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde allows it to be diverted into two primary agrochemical workflows: the synthesis of traditional SDHI carboxamides, and the generation of novel pyrazole-4-carbohydrazones[3].

Synthetic_Workflow Aldehyde 3-Bromo-1-ethyl-1H-pyrazole- 4-carbaldehyde Oxidation Oxidation (KMnO4) Aldehyde->Oxidation Hydrazone Condensation + Hydrazine Derivatives Aldehyde->Hydrazone Direct functionalization Acid 3-Bromo-1-ethyl-1H-pyrazole- 4-carboxylic acid Oxidation->Acid Coupling Amide Coupling (HATU/DIPEA) + Substituted Anilines Acid->Coupling SDHI Pyrazole-4-carboxamides (SDHI Fungicides) Coupling->SDHI Hydrazide Pyrazole-4-carbohydrazones (Novel Antifungals) Hydrazone->Hydrazide

Synthetic workflow for generating SDHI fungicides and novel antifungal leads.

Self-Validating Experimental Protocols

Protocol A: Oxidation to 3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid

Causality & Logic: The formyl group at C4 is sensitive. Using Potassium Permanganate ( KMnO4​ ) in a neutral/mildly alkaline aqueous-organic mixture ensures complete oxidation to the carboxylic acid without cleaving the N-ethyl group or displacing the C3-bromine[3]. Furthermore, the precipitation of manganese dioxide ( MnO2​ ) serves as a visual indicator of reaction progression, creating a self-validating feedback loop for the bench scientist.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde in 30 mL of an Acetone/Water mixture (2:1 v/v) in a 100 mL round-bottom flask.

  • Oxidation: Cool the mixture to 0 °C. Slowly add 15.0 mmol of KMnO4​ in small portions over 30 minutes to prevent a rapid exothermic spike.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation Step: Monitor via TLC (Hexane:EtOAc 3:1). The highly UV-active aldehyde spot ( Rf​≈0.6 ) must completely disappear, replaced by a baseline spot representing the carboxylate salt.

  • Filtration: Filter the dark brown suspension through a pad of Celite to remove the insoluble MnO2​ byproduct. Wash the filter cake with 10 mL of hot water.

  • Acidification & Isolation: Concentrate the filtrate under reduced pressure to remove acetone. Cool the aqueous layer in an ice bath and acidify dropwise with 2M HCl until pH 2-3 is reached.

  • Recovery: Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under a high vacuum to yield the pure 3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid.

Protocol B: Amide Coupling for SDHI Library Generation

Causality & Logic: When coupling the resulting pyrazole-4-carboxylic acid with sterically hindered anilines (such as ortho-substituted biphenylamines common in modern SDHIs), standard carbodiimides (like EDC or DCC) often yield poor conversions. We utilize HATU, which generates a highly reactive HOAt ester intermediate, driving the amidation to completion even with weakly nucleophilic or bulky amines[2]. This avoids the use of harsh acid chlorides ( SOCl2​ ) that risk halogen exchange at the C3 position.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under nitrogen, dissolve 5.0 mmol of 3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid in 15 mL of anhydrous DMF. Add 6.0 mmol of HATU and 15.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 5.5 mmol of the target substituted aniline (e.g., a biphenyl-2-amine derivative). Stir the reaction mixture at room temperature for 12 hours[2].

  • Quenching & Extraction: Quench the reaction by pouring it into 50 mL of ice-cold water. Extract the aqueous mixture with Ethyl Acetate ( 3×20 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated NaHCO3​ (to remove unreacted acid), and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the final pyrazole-4-carboxamide SDHI candidate.

Quantitative Data: Structure-Activity Relationship (SAR) Insights

The translation of pyrazole-4-carbaldehyde derivatives into active fungicides has been thoroughly validated in the literature. The table below summarizes the comparative antifungal efficacy of various pyrazole-4-carboxamide and carbohydrazide derivatives synthesized via these workflows, demonstrating their potent biological activity against major agricultural pathogens[2][3].

Table 1: Comparative Antifungal Efficacy of Pyrazole-4-carboxamide/hydrazide Derivatives

Compound ClassKey SubstitutionTarget PathogenEC₅₀ (μg/mL)Mechanistic Note
Pyrazole-4-carboxamideN-phenyl (unsubstituted)Botrytis cinerea> 5.00Baseline activity; poor Q-site fit
Pyrazole-4-carboxamideBiphenyl scaffoldRhizoctonia solani0.34 - 0.83Enhanced Q-site hydrophobic binding[2]
Pyrazole-4-carbohydrazideDiphenyl ether fragmentFusarium graminearum0.27Overcomes specific SDH mutations[3]
Pyrazole-4-carbohydrazideDiphenyl ether fragmentRhizoctonia solani0.14Superior to commercial carbendazim[3]

Note: Data aggregated from recent SAR studies on pyrazole-4-carbonyl derivatives targeting the SDH complex. The introduction of flexible ether or biphenyl linkages significantly drives down the EC₅₀ values.

References

  • [5] Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. NIH. 5

  • [2] Novel Pyrazole Acyl(thio)urea Derivatives Containing a Biphenyl Scaffold as Potential Succinate Dehydrogenase Inhibitors: Design, Synthesis, Fungicidal Activity, and SAR. Journal of Agricultural and Food Chemistry - ACS Publications. 2

  • [3] Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment. Journal of Agricultural and Food Chemistry - ACS Publications. 3

  • [4] Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry - ACS Publications. 4

  • [1] 3-Bromo-1H-pyrazole|Building Block for R&D. Benchchem. 1

Sources

Method

Synthesis of anticancer agents using 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

Application Note: Rational Design and Synthesis of Pyrazole-Based Kinase Inhibitors Using 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde Target Audience: Medicinal Chemists, Senior Researchers, and Drug Development Professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational Design and Synthesis of Pyrazole-Based Kinase Inhibitors Using 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

Target Audience: Medicinal Chemists, Senior Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Validated Synthetic Protocol

Executive Summary & Mechanistic Rationale

The pyrazole ring is a privileged pharmacophore in oncology, frequently deployed as a bioisostere for the purine ring of adenosine triphosphate (ATP) to competitively bind the hinge region of overexpressed kinases[1][2]. Among the most versatile building blocks for constructing these architectures is 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS: 1946812-70-9).

  • N1-Ethyl Substitution: Provides optimal lipophilic contacts to anchor the molecule within the hydrophobic pocket adjacent to the kinase hinge region, preventing rapid metabolic N-dealkylation often seen with N-methyl variants.

  • C3-Bromine (The DFG-Probe Handle): Acts as a highly reactive electrophile for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows for the rapid introduction of diverse aryl/heteroaryl groups to probe the DFG-in (active) or DFG-out (inactive) conformations of kinases like Aurora-A and VEGFR-2[3].

  • C4-Carbaldehyde (The Solvent-Channel Handle): Serves as a versatile center for reductive amination or Knoevenagel condensation[2][4]. Functionalizing this position allows chemists to attach solubilizing aliphatic amines (e.g., morpholine, piperazine) that project outward into the solvent-exposed channel, drastically improving the pharmacokinetic (PK) profile of the resulting anticancer agent[5].

Experimental Workflows & Validated Protocols

To build a robust structure-activity relationship (SAR) library, the synthesis is divided into a two-step telescoping workflow: Regioselective Suzuki-Miyaura Cross-Coupling followed by Reductive Amination.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C3

Objective: Attach a functionalized aryl pharmacophore to the C3 position.

Reagents & Causality:

  • Substrate: 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv).

  • Coupling Partner: Substituted Aryl Boronic Acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl2​ (0.05 equiv). Rationale: The large bite angle of the dppf ligand facilitates the reductive elimination step, which is critical when coupling sterically hindered ortho-substituted biaryls.

  • Base: K2​CO3​ (2.5 equiv). Rationale: A mild inorganic base is required to form the reactive boronate complex without triggering side reactions at the sensitive C4-aldehyde.

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v). Rationale: The biphasic system ensures the solubility of both the organic pyrazole and the inorganic base.

Step-by-Step Methodology:

  • Charge a dried Schlenk flask with 3-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde, the selected aryl boronic acid, and K2​CO3​ .

  • Add the 1,4-Dioxane/ H2​O mixture. Degas the solution by bubbling argon through the mixture for 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Add Pd(dppf)Cl2​ under a stream of argon. Seal the flask and heat to 85°C for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete when the characteristic isotopic doublet of the brominated starting material (M, M+2 in a 1:1 ratio) is entirely replaced by the mass of the coupled product.

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the 3-aryl-1-ethyl-1H-pyrazole-4-carbaldehyde intermediate.

Protocol B: Reductive Amination for Solvent-Channel Targeting

Objective: Convert the C4-aldehyde into a solubilizing amine linker.

Reagents & Causality:

  • Substrate: 3-Aryl-1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv).

  • Amine: Secondary amine, e.g., N-methylpiperazine (1.5 equiv).

  • Reducing Agent: NaBH(OAc)3​ (2.0 equiv). Rationale: Sodium triacetoxyborohydride is a mild, chemo-selective reducing agent. It reduces the transient iminium ion much faster than the unreacted aldehyde, preventing the formation of the undesired primary alcohol byproduct[6].

  • Solvent: 1,2-Dichloroethane (DCE). Rationale: DCE allows for mild heating (up to 60°C) if the initial iminium formation is sterically hindered, which is not possible with the lower-boiling Dichloromethane (DCM).

  • Additive: Glacial Acetic Acid (1.0 equiv). Rationale: Acts as a Brønsted acid catalyst to accelerate the dehydration step of iminium ion formation.

Step-by-Step Methodology:

  • Dissolve the intermediate aldehyde and the secondary amine in anhydrous DCE under an inert atmosphere.

  • Add glacial acetic acid and stir at room temperature for 2 hours to ensure complete iminium ion formation.

  • Portion-wise, add NaBH(OAc)3​ to control the mild exotherm. Stir for an additional 12 hours at room temperature.

  • Self-Validation: Quench a 50 µL aliquot in saturated NaHCO3​ , extract with EtOAc, and spot on a TLC plate (visualize with UV and Ninhydrin stain). The disappearance of the UV-active aldehyde spot and the appearance of a baseline-shifted, Ninhydrin-positive spot confirms success.

  • Quench the bulk reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess reducing agent. Extract with DCM, dry, and concentrate to yield the final pyrazole-based kinase inhibitor.

Quantitative Biological Activity Data

The pyrazole-4-carbaldehyde scaffold has been extensively validated in the literature for generating potent anticancer agents. Below is a summarized data table of quantitative biological activity for structurally analogous derivatives synthesized via similar pathways[1][3][7].

Table 1: Benchmark Biological Activity of Pyrazole-4-Carbaldehyde Derivatives

Scaffold / Derivative TypePrimary Kinase TargetTested Cancer Cell LineObserved IC50​ ( μ M)Ref.
Compound P-6 (Thiazolidinone hybrid)Aurora-A KinaseCell-Free Assay0.11 ± 0.03[1]
Compound P-6 (Thiazolidinone hybrid)Aurora-A KinaseHCT 116 / MCF-70.37 – 0.44[1]
Compound 2 (Tri-substituted pyrazole)Broad-spectrumHepG2 (Hepatocellular)9.13[7]
Compound 7 (Tri-substituted pyrazole)Broad-spectrumA549 (Lung Carcinoma)6.52[7]
Compounds 5c & 5f (Pyrazole-carbonitriles)VEGFR-2HT-29 & PC-36.43 – 10.15[3]

System Visualization & Logic Diagrams

To fully grasp the synthetic strategy and the downstream biological implications of these agents, review the following system diagrams.

A. Synthetic Workflow Logic

SynthWorkflow SM 3-Bromo-1-ethyl-1H-pyrazole- 4-carbaldehyde (Core Scaffold) Step1 Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Aryl Boronic Acid) SM->Step1 Int1 3-Aryl-1-ethyl-1H-pyrazole- 4-carbaldehyde (Intermediate) Step1->Int1 Step2 Reductive Amination (Amine, NaBH(OAc)3) Int1->Step2 Product Target Kinase Inhibitor (Anticancer Agent) Step2->Product

Caption: Logical workflow for the modular synthesis of pyrazole-based kinase inhibitors.

B. Mechanism of Action (Signaling Pathway)

SignalingPathway Inhibitor Pyrazole-Based Inhibitor AuroraA Aurora-A Kinase / VEGFR-2 (ATP Hinge Region) Inhibitor->AuroraA Competitive Binding Downstream1 Inhibition of Centrosome Maturation & Angiogenesis AuroraA->Downstream1 Blockade Downstream2 Spindle Assembly Checkpoint Activation Downstream1->Downstream2 Apoptosis Tumor Cell Apoptosis (Anticancer Effect) Downstream2->Apoptosis

Caption: Mechanism of action for pyrazole-derived inhibitors targeting Aurora-A and VEGFR-2 pathways.

References

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors Source: PubMed Central (PMC) URL:[Link][1][2]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors Source: MDPI URL:[Link][4]

  • Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents Source: ResearchGate URL: [Link][7]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents Source: PubMed Central (PMC) URL: [Link][3]

  • Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids Source: ResearchGate URL:[Link][6]

  • Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) Source: PubMed Central (PMC) URL:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Formylation of 1-Ethyl-3-bromopyrazole

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the complex formylation landscape of 1-ethyl-3-bromopyrazole.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the complex formylation landscape of 1-ethyl-3-bromopyrazole. Because the pyrazole ring possesses multiple reactive sites (C3, C4, C5) and the bromine atom introduces both steric and electronic variables, achieving regiocontrol requires precise mechanistic understanding.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you eliminate side reactions and maximize your yields.

Part 1: Troubleshooting Guide & FAQs

Issue 1: Low Conversion in C4-Formylation (Vilsmeier-Haack)

Q: During Vilsmeier-Haack formylation (POCl3/DMF), I recover mostly unreacted 1-ethyl-3-bromopyrazole. Why is the conversion so low, and how do I prevent the chlorination side reaction?

A: The Vilsmeier-Haack reaction relies on electrophilic aromatic substitution, which typically occurs at the C4 position of the pyrazole ring[1]. However, the bromine atom at C3 exerts a strong electron-withdrawing inductive effect (-I), significantly deactivating the pyrazole core[1]. Standard room-temperature conditions are insufficient to drive the reaction forward.

  • The Fix: Elevate the reaction temperature to 90–100 °C and increase the equivalents of the Vilsmeier reagent (POCl3/DMF).

  • Causality of Side Reactions: Prolonged heating at high temperatures can lead to competitive chlorination (halogen exchange) at the C5 position or degradation. To mitigate this, strictly monitor the reaction via LC-MS and quench immediately upon consumption of the starting material. For highly deactivated systems, consider using1[1].

Issue 2: Regioisomer Mixtures in C5-Formylation

Q: I am trying to formylate at the C5 position using n-BuLi and DMF, but NMR shows a complex mixture including debrominated pyrazole and C3-formylated product. What is happening?

A: When using a strong, nucleophilic alkyllithium base like n-BuLi, two competing pathways emerge: deprotonation at the acidic C5 position and lithium-halogen exchange at the C3-CBr bond[2]. This lack of chemoselectivity leads to a mixture of C5-lithiated and C3-lithiated intermediates. Upon quenching with DMF, you obtain a mixture of regioisomers. Any unquenched lithiated species will protonate during aqueous workup, yielding debrominated side products[2].

  • The Fix: Switch to a non-nucleophilic, highly chemoselective base. The Knochel-Hauser base (TMPMgCl·LiCl) is the gold standard for this transformation[3]. It selectively deprotonates the C5 position via directed metalation without triggering halogen exchange at C3, driven by the kinetic stabilization of the LiCl complex[4].

Issue 3: Ring Opening during C3-Formylation

Q: My goal is to replace the C3-bromine with a formyl group via lithium-halogen exchange (n-BuLi, then DMF). However, I observe significant decomposition and ring-opening products. How can I stabilize the reaction?

A: Lithiated pyrazoles, particularly 3-lithiopyrazoles, are highly unstable intermediates. If the internal temperature rises above -78 °C, the intermediate undergoes rapid ring fragmentation (forming nitriles and alkynes) or Wurtz-Fittig-type dimerization[2].

  • The Fix: Strict cryogenic control is mandatory. Ensure the internal reaction temperature never exceeds -78 °C during the n-BuLi addition and the subsequent aging period. Quench rapidly with a large excess of anhydrous DMF before allowing the mixture to warm to room temperature.

Part 2: Quantitative Data & Reaction Pathways

Table 1: Comparison of Formylation Strategies for 1-Ethyl-3-bromopyrazole
Target PositionReagents / ConditionsPrimary IntermediateTypical YieldsMajor Side Reactions
C4 POCl3 (3 eq), DMF (excess), 90 °CVilsmeier Iminium Complex60 - 75%Incomplete conversion, chlorination
C5 TMPMgCl·LiCl (1.2 eq), THF, 0 °C, then DMFC5-Magnesiated Pyrazole80 - 90%Trace C3-debromination
C3 n-BuLi (1.1 eq), THF, -78 °C, then DMFC3-Lithiated Pyrazole50 - 70%Ring opening, dimerization, debromination
Reaction Pathways Visualization

Pathways cluster_C4 C4-Formylation cluster_C5 C5-Formylation cluster_C3 C3-Formylation SM 1-Ethyl-3-bromopyrazole VH POCl3 / DMF (90 °C) SM->VH Metal TMPMgCl·LiCl (0 °C) SM->Metal Exchange n-BuLi (-78 °C) SM->Exchange P_C4 C4-Aldehyde VH->P_C4 Main SR_VH Chlorination VH->SR_VH Side Rxn P_C5 C5-Aldehyde Metal->P_C5 Main SR_Metal Debromination Metal->SR_Metal Side Rxn P_C3 C3-Aldehyde Exchange->P_C3 Main SR_Exchange Ring Opening Exchange->SR_Exchange Side Rxn

Reaction pathways and associated side reactions for 1-ethyl-3-bromopyrazole formylation.

Part 3: Experimental Methodologies

Protocol A: Regioselective C5-Formylation via Knochel-Hauser Base

This protocol establishes a self-validating system for C5-formylation, ensuring the C3-Br bond remains intact.

  • Drying & Setup: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Substrate Solvation: Dissolve 1-ethyl-3-bromopyrazole (10 mmol) in anhydrous THF (20 mL).

  • Cryogenic Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Metalation: Add TMPMgCl·LiCl (1.2 M in THF, 1.2 equiv, 10 mL) dropwise over 15 minutes.

    • Causality Note: The bulky tetramethylpiperidide selectively deprotonates the C5 position. The kinetic stabilization provided by the LiCl complex prevents the magnesium intermediate from attacking the C3-Br bond[3].

  • Aging: Stir at 0 °C for 30 minutes to ensure complete magnesiation. Validate via TLC (quench a micro-aliquot in D2O to check for deuterium incorporation).

  • Electrophilic Quench: Rapidly inject anhydrous DMF (3.0 equiv, 30 mmol) and allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 20 mL), dry over Na2SO4, and concentrate under reduced pressure.

Workflow Step1 1. Substrate Preparation 1-Ethyl-3-bromopyrazole in dry THF Step2 2. Cryogenic Cooling Cool to 0 °C under Argon Step1->Step2 Step3 3. Metalation Dropwise addition of TMPMgCl·LiCl Step2->Step3 Step4 4. Electrophilic Quench Rapid addition of anhydrous DMF Step3->Step4 Step5 5. Workup & Isolation NH4Cl quench, extraction, chromatography Step4->Step5

Experimental workflow for the regioselective C5-formylation.

Protocol B: C4-Formylation via Vilsmeier-Haack Reaction
  • Reagent Preparation: In a dry flask under Argon, cool anhydrous DMF (5.0 equiv) to 0 °C. Add POCl3 (3.0 equiv) dropwise.

    • Causality Note: This exothermic step generates the active electrophile, the chloromethyliminium ion (Vilsmeier reagent).

  • Substrate Addition: Add 1-ethyl-3-bromopyrazole (10 mmol) to the Vilsmeier reagent.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 12-16 hours.

    • Causality Note: The -I inductive effect of the C3-bromine severely deactivates the pyrazole ring, necessitating elevated thermal energy to drive the electrophilic aromatic substitution at C4[1].

  • Hydrolysis: Cool to room temperature and carefully pour the mixture over crushed ice. Neutralize with saturated aqueous NaHCO3 to pH 7-8 to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: Extract with CH2Cl2 (3 x 25 mL), wash with brine, dry over MgSO4, and purify via silica gel chromatography.

References

  • Popov, A. V. et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2018. 1

  • Knochel, P. et al. "Preparation of Functionalized Lithium, Magnesium, Aluminum, Zinc, Manganese, and Indium Organometallics from Functionalized Organic Halides." Synthesis, Thieme, 2021. 3

  • Fustero, S. et al. "Preparation and Chemistry of 3/5-Halogenopyrazoles." Chemical Reviews, ACS, 2012. 2

Sources

Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for Pyrazoles

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of pyrazoles. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends established chemical principle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of pyrazoles. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends established chemical principles with practical, field-proven insights. This document is designed to help you navigate the nuances of this powerful reaction, troubleshoot common issues, and optimize conditions for your specific pyrazole substrates.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the Vilsmeier-Haack reaction as it applies to pyrazole chemistry.

Q1: What is the Vilsmeier-Haack reaction and its significance for pyrazoles?

The Vilsmeier-Haack (VH) reaction is a versatile method used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1][2][3] For pyrazoles, this reaction is a cornerstone technique for regioselectively synthesizing pyrazole-4-carbaldehydes.[4][5][6] These products are not just simple aldehydes; they are crucial building blocks in medicinal chemistry and drug development, serving as precursors for a wide array of complex, biologically active molecules.[5][7]

Q2: What is the "Vilsmeier Reagent" and how is it prepared?

The active formylating agent is the Vilsmeier reagent, an electrophilic chloroiminium salt.[2][8] It is most commonly prepared in situ by the slow, controlled addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[1][8] This formation is a highly exothermic process, and strict anhydrous conditions are critical to prevent the reagent's rapid decomposition by moisture.[8][9] While typically generated just before use, the reagent is also commercially available as a stable, though hygroscopic, powder.[10][11]

Q3: What is the general mechanism for the formylation of pyrazoles?

The reaction proceeds via an electrophilic aromatic substitution pathway.[8] The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The combined electron-donating effect of the two nitrogen atoms makes the C4 position the most nucleophilic and, therefore, the primary site of attack.[1] The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final pyrazole-4-carbaldehyde.[2][12]

Vilsmeier-Haack Mechanism on Pyrazole General Mechanism of Pyrazole Formylation cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Aromatic Substitution cluster_2 3. Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent  + POCl₃ (0-5 °C) POCl3 POCl₃ Pyrazole Pyrazole (Electron-Rich) Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Pyrazole->Iminium_Intermediate  Electrophilic Attack at C4 Iminium_Intermediate_2 Iminium Salt Intermediate Final_Product Pyrazole-4-carbaldehyde Iminium_Intermediate_2->Final_Product  + H₂O (Work-up)

Caption: Vilsmeier-Haack reaction mechanism on a pyrazole ring.

Q4: What are the primary safety concerns?

The reagents involved are hazardous and require careful handling.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic fumes.[8]

  • Vilsmeier Reagent: Moisture-sensitive and its preparation is exothermic.[8]

  • Work-up: Quenching the reaction mixture, typically with ice, is also highly exothermic and can cause vigorous boiling and splashing if not done slowly and with adequate cooling.[8]

Causality: The high reactivity of POCl₃ with protic substances like water necessitates the use of anhydrous conditions to prevent both reagent decomposition and dangerous, uncontrolled reactions. All operations should be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[9]

Q5: How can the progress of the reaction be monitored?

Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[8][13] To prepare a sample for TLC, a small aliquot of the reaction mixture is carefully withdrawn and quenched in a separate vial containing a basic solution (e.g., saturated sodium bicarbonate). The quenched mixture is then extracted with an organic solvent (like ethyl acetate or dichloromethane), and the organic layer is spotted on the TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.[13]

Troubleshooting Guide

This guide is structured to provide direct solutions to common problems encountered during the Vilsmeier-Haack formylation of pyrazoles.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Problem: Low or No Yield Check_Reagents 1. Check Reagent Quality - Anhydrous DMF/Solvents? - Fresh, pure POCl₃? - Reagent prepared at 0-5°C? Start->Check_Reagents Check_Substrate 2. Assess Substrate Reactivity - Electron-withdrawing groups (EWGs) present on pyrazole ring? Check_Reagents->Check_Substrate If reagents are OK Sol_Reagents Solution: - Flame-dry glassware. - Use fresh, anhydrous reagents. - Prepare Vilsmeier reagent fresh. Check_Reagents->Sol_Reagents If issues found Check_Conditions 3. Evaluate Reaction Conditions - Reaction monitored by TLC? - Insufficient time or temperature? Check_Substrate->Check_Conditions If substrate is reactive Sol_Substrate Solution: - Increase excess of Vilsmeier reagent (e.g., 3-6 eq.). - Increase reaction temperature (e.g., 70-120°C). Check_Substrate->Sol_Substrate If substrate is deactivated Check_Workup 4. Review Work-up Procedure - Product water-soluble? - Gentle neutralization? - Emulsion formation? Check_Conditions->Check_Workup If reaction completed Sol_Conditions Solution: - Increase reaction time. - Gradually increase temperature until SM is consumed. Check_Conditions->Sol_Conditions If reaction is incomplete Sol_Workup Solution: - Quench on ice, use mild base (NaHCO₃). - Saturate aqueous layer with NaCl. - Perform multiple extractions. Check_Workup->Sol_Workup If issues found

Caption: A step-by-step decision-making process for troubleshooting low product yield.

Problem: Low or No Product Yield

  • Potential Cause(s):

    • Inactive Vilsmeier Reagent: The reagent is highly sensitive to moisture. Any water in the glassware or reagents (DMF, POCl₃) will decompose it.[8][10]

    • Insufficiently Reactive Substrate: Pyrazoles substituted with strong electron-withdrawing groups (EWGs) are less nucleophilic and react sluggishly or not at all under standard conditions.[8][14][15] Aromatic substituents are generally more deactivating than alkyl groups.[14][15]

    • Incomplete Reaction: The reaction time may be too short or the temperature too low for the specific substrate. Some substrates require significant thermal energy to proceed.[14][15]

    • Product Decomposition: The formylated pyrazole product may be sensitive to the harsh acidic conditions of the reaction or aggressive basic conditions during work-up.[8]

  • Suggested Solution(s):

    • Ensure Anhydrous Conditions: Meticulously flame-dry or oven-dry all glassware before use. Use anhydrous grade DMF and fresh, high-purity POCl₃. Always prepare the Vilsmeier reagent at low temperatures (0–5 °C) and use it immediately.[8][13]

    • Adjust for Substrate Reactivity: For less reactive substrates, increase the excess of the Vilsmeier reagent (from a standard 1.2-1.5 equivalents up to 4-6 equivalents).[14] Concurrently, you may need to increase the reaction temperature, sometimes as high as 70-120 °C.[1][14][15]

    • Optimize Reaction Time & Temperature: Monitor the reaction closely by TLC until the starting material is fully consumed.[13] If the reaction is slow at room temperature, gradually increase the heat (e.g., to 60 °C, then 80 °C) and continue monitoring.[1]

    • Perform a Gentle Work-up: Conduct the aqueous work-up at low temperatures by carefully pouring the reaction mixture onto crushed ice.[8][13] Neutralize the mixture slowly and carefully with a mild base like sodium bicarbonate or a saturated sodium acetate solution, avoiding strongly basic conditions.[13]

Problem: Formation of a Dark, Tarry Residue

  • Potential Cause(s):

    • Reaction Overheating: The formation of the Vilsmeier reagent and the formylation step can be highly exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition of the starting material or product.[13]

    • Impurities: Impurities in the starting materials or solvents can catalyze side reactions.

  • Suggested Solution(s):

    • Maintain Strict Temperature Control: Use an ice-salt bath to maintain a low temperature (0–5 °C) during the preparation of the Vilsmeier reagent and the subsequent addition of the pyrazole substrate.[13] For larger-scale reactions, a mechanical stirrer is more effective than a magnetic stir bar for ensuring homogenous mixing and heat dissipation.[10]

    • Use High-Purity Materials: Ensure starting materials and solvents are pure. If necessary, distill solvents and recrystallize the pyrazole substrate before use.

Problem: Multiple Products Observed on TLC

  • Potential Cause(s):

    • Side Reactions: Although formylation at C4 is strongly preferred, highly activated pyrazoles may undergo di-formylation or formylation at other positions, especially with a large excess of the Vilsmeier reagent.[8]

    • Decomposition: Unstable starting materials or products can decompose under the reaction conditions, leading to multiple spots on a TLC plate.

  • Suggested Solution(s):

    • Optimize Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Start with 1.2-1.5 equivalents and only increase if necessary for reactivity. A large excess can promote side reactions.[13]

    • Control Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times once the starting material has been consumed.

    • Purification: Isolate the crude product and purify using column chromatography on silica gel or recrystallization to separate the desired product from byproducts.[13]

Problem: Difficulty in Isolating the Product

  • Potential Cause(s):

    • Product is Water-Soluble: The introduction of a polar formyl group can increase the water solubility of the pyrazole product, leading to losses during the aqueous work-up.[13]

    • Emulsion Formation: The presence of DMF and salts can lead to the formation of stable emulsions during solvent extraction, making phase separation difficult.[13]

  • Suggested Solution(s):

    • Reduce Aqueous Solubility: After neutralization, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase, "salting out" the organic product and driving it into the organic layer.[8] Perform multiple extractions (3-5 times) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.[8][13]

    • Break Emulsions: If an emulsion forms, try adding more brine, allowing the mixture to stand for an extended period, or filtering the entire mixture through a pad of Celite.

Data Presentation: Reaction Condition Optimization

Optimizing the Vilsmeier-Haack reaction often involves adjusting reagent ratios and temperature based on the electronic nature of the pyrazole substrate. The following table summarizes conditions reported in the literature for various pyrazole derivatives.

Substrate TypeSubstituentsReagent Ratio (POCl₃:DMF)Temperature (°C)Time (h)Yield (%)Reference
Electron-Neutral/Rich 1-Phenyl, 3-Aryl1.2 : 10 (approx.)80–90475-88[7]
Electron-Neutral/Rich 1,3-Disubstituted (Alkyl)1.5 : 10 (approx.)556~90[1]
Deactivated (Halogenated) 1-Methyl, 3-Propyl, 5-Chloro4 : 6 (rel. to sub.)1201-255-67[14][15]
Deactivated (Aryl) 1-Phenyl, 3-Propyl, 5-Chloro4 : 6 (rel. to sub.)120252[14][15]
Strongly Deactivated 1-(Nitrophenyl), 5-Chloro4 : 6 (rel. to sub.)120>20[14][15]

Key Insight: As this data illustrates, a clear causal link exists: pyrazoles with electron-withdrawing groups (like chloro or nitrophenyl) require more forceful conditions—a higher excess of the Vilsmeier reagent and significantly higher temperatures—to overcome the reduced nucleophilicity of the pyrazole ring.[14][15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. These should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Standard Formylation of 3-Methyl-1-phenyl-1H-pyrazole

This protocol is suitable for an electron-rich or neutral pyrazole substrate.

  • Apparatus Setup:

    • Equip a three-neck, round-bottom flask (flame-dried) with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.

    • Maintain an inert atmosphere with nitrogen throughout the reaction.

  • Vilsmeier Reagent Preparation:

    • Charge the flask with anhydrous DMF (e.g., 5 mL for a 10 mmol scale).

    • Cool the flask in an ice-water bath to 0–5 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes. Caution: The reaction is exothermic. Ensure the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the resulting pale-yellow solution to stir at 0–5 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve the 3-methyl-1-phenyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

    • Add the solution of the pyrazole dropwise to the freshly prepared Vilsmeier reagent at 0–5 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70–80 °C.[1]

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2–6 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture back to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice (approx. 50 g). Caution: This quench is highly exothermic.

    • Slowly neutralize the acidic solution to pH 7-8 by adding a saturated solution of sodium bicarbonate or sodium hydroxide while keeping the mixture cool in an ice bath.

    • Extract the product from the aqueous mixture with ethyl acetate or dichloromethane (3 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure. Purify the resulting crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford the pure 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Optimized Formylation of a Deactivated Substrate (e.g., 5-Chloro-1-methyl-3-propyl-1H-pyrazole)

This protocol highlights modifications for less reactive pyrazoles, based on published optimization studies.[14][15]

  • Apparatus Setup: As described in Protocol 1. An overhead mechanical stirrer is recommended.

  • Vilsmeier Reagent Preparation:

    • In a flask, combine the 5-chloro-1-methyl-3-propyl-1H-pyrazole (1.0 equivalent) with anhydrous DMF (6.0 equivalents ).

    • Cool the mixture to 0 °C.

    • Slowly add POCl₃ (4.0 equivalents ) dropwise, maintaining the temperature below 10 °C.

  • Formylation Reaction:

    • After the addition is complete, stir at 0 °C for 15 minutes.

    • Heat the reaction mixture to 120 °C .[14][15]

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours at this temperature).

  • Work-up and Isolation:

    • Follow the work-up procedure described in Protocol 1. Neutralize with a saturated solution of sodium carbonate (Na₂CO₃) to pH ~7.[14]

    • Extract with chloroform or dichloromethane.[14]

    • Purify the crude product by silica gel column chromatography to yield 5-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde.

References

  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. ResearchGate. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Popov, A. V. et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. REAL-J. Available at: [Link]

  • Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiffs Bases. ResearchGate. Available at: https://www.researchgate.net/publication/385392097_Synthesis_and_Characterization_of_Pyrazole_Heterocyclic_Derivatives_via_Vilsmeier-Haack-Reaction_and_Its_Schiffs_Bases
  • Wang, X. et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(10), 11656-11666. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. ChemistrySelect. Available at: [Link]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. ResearchGate. Available at: [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit. Available at: [Link]

  • About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers and drug development professionals facing regioselectivity challenges during the synthesis of substituted pyrazoles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers and drug development professionals facing regioselectivity challenges during the synthesis of substituted pyrazoles. By understanding the mechanistic causality behind these reactions, you can transition from stochastic isomer mixtures to rationally designed, regiopure syntheses.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: I am running a classical Knorr condensation with an unsymmetrical 1,3-diketone and an arylhydrazine, but I consistently isolate a ~1:1 mixture of 3- and 5-substituted regioisomers. How can I drive this to a single product?

Causality: In unsymmetrical 1,3-diketones, the two electrophilic carbonyl centers often possess similar lowest unoccupied molecular orbital (LUMO) coefficients. This energetic similarity results in a stochastic distribution of nucleophilic attack by the terminal nitrogen of the hydrazine, leading to poor regiocontrol[1]. Solution: Switch your electrophile to an enaminone . Enaminones possess highly differentiated electrophilic sites due to the α,β-unsaturated system conjugated with an electron-donating amine. The initial attack occurs selectively via 1,4-addition to the protonated enaminone, followed by cyclization and the thermodynamic elimination of a secondary amine (e.g., dimethylamine)[2]. Alternatively, you can utilize an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) where the enaminone acts as a highly biased dipolarophile[3].

Q2: My target is a 3-trifluoromethyl pyrazole, but my current condensation yields the 5-CF₃ isomer as the major product. How can I reverse this selectivity?

Causality: The highly electron-withdrawing nature of the CF₃ group makes the adjacent carbonyl highly electrophilic. Consequently, the more nucleophilic nitrogen of the hydrazine preferentially attacks this position first, kinetically trapping the system into forming the 5-CF₃ isomer. Solution: Utilize a silver-catalyzed heterocyclization of trifluoromethylated ynones with aryl/alkyl hydrazines. By using AgOTf (1 mol%) at room temperature, the silver catalyst selectively coordinates to the alkyne π-system rather than the carbonyl. This directs the initial nucleophilic attack to the β-carbon, completely reversing the classical selectivity and yielding the 3-CF₃ pyrazole with up to 99% regiopurity[1].

Q3: I need to synthesize highly functionalized N-substituted pyrazoles, but I want to avoid using highly toxic, unstable, and unselective monosubstituted hydrazines. What are my options?

Causality: Free monosubstituted hydrazines are prone to oxidation, side reactions, and dual-site nucleophilic attacks, which degrade both yield and regioselectivity. Solution: Employ N-tosylhydrazones as stable, bench-ready precursors. A recent methodology allows the regioselective synthesis of highly functionalized pyrazoles directly from N-tosylhydrazones and 1,3-diketones. This method bypasses the need for free monosubstituted hydrazines, proceeding with complete regioselectivity and excellent functional group tolerance under Lewis acid (e.g., AlCl₃) or base-promoted conditions[4].

Q4: Can I synthesize 1,4-disubstituted pyrazoles directly from alcohols instead of carbonyls to improve the stability of my starting materials?

Causality: Standard Knorr syntheses require 1,3-dicarbonyls, which can be chemically unstable or undergo unwanted enolization and self-condensation side-reactions. Solution: Yes, via hydrogen transfer catalysis . Ruthenium-catalyzed hydrogen transfer of 1,3-diols in the presence of alkyl hydrazines provides direct access to 1,4-disubstituted pyrazoles. The catalyst facilitates the in situ oxidation of the diol to the dicarbonyl, immediately followed by condensation, ensuring high regioselectivity while using highly stable alcohol precursors[5].

Section 2: Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, every protocol must be treated as a self-validating system. Do not proceed to the next step without confirming the In-Process Control (IPC) metrics.

Protocol A: Silver-Catalyzed Regioselective Synthesis of 3-CF₃-Pyrazoles

Reference: Topchiy et al.[1]

  • Preparation: In an oven-dried Schlenk flask under inert atmosphere (N₂), dissolve the trifluoromethylated ynone (1.0 mmol) and the aryl hydrazine (1.1 mmol) in anhydrous DCE (5.0 mL).

  • Catalysis: Add AgOTf (0.01 mmol, 1 mol%) to the stirring solution at room temperature.

  • Reaction & IPC: Stir the mixture at room temperature.

    • Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc 4:1). The reaction is typically complete within 1 hour, indicated by the total consumption of the UV-active ynone spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation: Purify via flash chromatography. To validate regioselectivity, acquire a ¹⁹F NMR spectrum. A single, sharp singlet around -62 ppm confirms the regiopurity of the 3-CF₃ isomer. The absence of a secondary peak at ~ -58 ppm validates the exclusion of the 5-CF₃ isomer.

Protocol B: Eliminative Nitrilimine-Alkene 1,3-Dipolar Cycloaddition (ENAC)

Reference: MDPI Regioselective Synthesis[3]

  • In Situ Generation: Dissolve the hydrazonyl chloride (1.0 mmol) and the enaminone (1.0 mmol) in ethanol (10 mL). Add triethylamine (TEA, 1.5 mmol) dropwise at room temperature.

    • Self-Validation (IPC): The immediate precipitation of white TEA·HCl salts visually confirms the successful generation of the active nitrilimine dipole.

  • Cycloaddition & Elimination: Heat the mixture to reflux for 2–4 hours. The unstable pyrazoline intermediate will spontaneously eliminate the secondary amine to aromatize.

  • Analytical Validation: Following standard aqueous workup, analyze the crude mixture via ¹H NMR. The complete disappearance of the characteristic doublet of the enaminone olefinic protons (typically around 5.5–6.5 ppm) confirms complete cycloaddition and elimination to the regiopure pyrazole.

Section 3: Quantitative Performance Data

Summarizing the causality and outcomes of the discussed strategies ensures rapid decision-making for your specific substrate scope.

Synthesis StrategySubstratesCatalyst / ReagentsTypical YieldRegioselectivityKey Mechanistic Advantage
Ag-Catalyzed Heterocyclization Trifluoromethylated ynones + HydrazinesAgOTf (1 mol%)Up to 99%>99:1 (3-CF₃ isomer)Ag coordinates to alkyne, directing nucleophilic attack away from the CF₃ group[1].
ENAC Cycloaddition Enaminones + Hydrazonyl chloridesBase (e.g., TEA)85–95%>95:5Concerted 1,3-dipolar cycloaddition ensures strict spatial arrangement[3].
N-Tosylhydrazone Condensation N-Tosylhydrazones + 1,3-DiketonesAlCl₃ or Base80–95%CompleteBypasses free monosubstituted hydrazines, preventing mixed attacks[4].
Hydrogen Transfer Catalysis 1,3-Diols + Alkyl hydrazinesRuH₂(PPh₃)₃CO / Xanthphos70–88%HighDirect use of alcohols; avoids unstable dicarbonyl intermediates[5].

Section 4: Visualizing the Logic

ENAC_Mechanism H_Chlor Hydrazonyl Chloride (Precursor) Base Base Addition (-HCl) H_Chlor->Base Nitrilimine Nitrilimine (Active Dipole) Base->Nitrilimine Cyclo 1,3-Dipolar Cycloaddition Nitrilimine->Cyclo Enaminone Enaminone (Dipolarophile) Enaminone->Cyclo Pyrazoline Unstable Pyrazoline Intermediate Cyclo->Pyrazoline Elim Elimination of Secondary Amine Pyrazoline->Elim Pyrazole Fully Substituted Regiopure Pyrazole Elim->Pyrazole

Figure 1: Mechanistic pathway of the ENAC reaction yielding regiopure pyrazoles.

Decision_Tree Start Identify Starting Materials Q1 Symmetrical or Unsymmetrical 1,3-Diketone? Start->Q1 Sym Symmetrical Q1->Sym Unsym Unsymmetrical Q1->Unsym Standard Standard Knorr Condensation Sym->Standard Q2 Is one carbonyl highly electron-withdrawing (e.g., CF3)? Unsym->Q2 YesCF3 Yes (CF3 group) Q2->YesCF3 NoCF3 No / Similar Reactivity Q2->NoCF3 AgCat Use AgOTf Catalysis with Ynones (3-CF3 Target) YesCF3->AgCat Alt Switch Electrophile or Nucleophile NoCF3->Alt Enam Use Enaminones (1,4-Addition / ENAC) Alt->Enam Tosyl Use N-Tosylhydrazones (Stable Precursors) Alt->Tosyl

Figure 2: Decision matrix for selecting a regioselective pyrazole synthesis strategy.

References

  • Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase Source: nih.gov URL: 2

  • Title: Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones Source: acs.org URL: 4

  • Title: Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation Source: mdpi.com URL: 3

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: mdpi.com URL: 1

  • Title: Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis Source: researchgate.net URL: 5

Sources

Optimization

Removing impurities from crude 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

Technical Support Center: Purification & Troubleshooting for Crude 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde Welcome to the advanced technical support guide for isolating and purifying 3-Bromo-1-ethyl-1H-pyrazole-4-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Troubleshooting for Crude 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

Welcome to the advanced technical support guide for isolating and purifying 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde. This compound is a highly valuable building block in pharmaceutical and agrochemical drug development, often utilized in 'build–couple–pair' synthetic strategies[]. However, its synthesis—typically via the N-alkylation of a pyrazole core—frequently generates a complex crude matrix.

This guide is designed for bench scientists and process chemists. It bypasses basic theory to directly address the causality of impurity formation and provides self-validating protocols to ensure absolute structural and chemical purity.

Impurity Profiling & Quantitative Matrix

Before troubleshooting, you must understand the thermodynamic and kinetic origins of your impurities. The table below summarizes the typical crude profile following an N-alkylation reaction (e.g., using iodoethane and a carbonate base in DMF).

ImpurityCausality / OriginPhysical Property ImpactDetection & Validation Method
5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde Tautomerization: Pyrazole anions delocalize charge. Alkylation occurs at both nitrogens, yielding regioisomers[2].Co-elutes closely on reverse-phase HPLC; identical mass.2D NOESY NMR: Lack of NOE cross-peak between N-ethyl and C5-H.
3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid Auto-oxidation: The C4-carbaldehyde group oxidizes upon exposure to atmospheric O₂ and light.Induces severe streaking on normal-phase silica TLC.IR Spectroscopy: Broad O-H stretch (~2500–3000 cm⁻¹).
Unreacted 3-Bromo-1H-pyrazole-4-carbaldehyde Incomplete Conversion: Sub-optimal electrophile stoichiometry or degraded base.Increases polarity; acts as a hydrogen-bond donor.LC-MS: Mass peak of M-28 (absence of the ethyl group).
Residual DMF / DMSO Solvent Retention: High-boiling polar aprotic solvents resist standard rotary evaporation.Suppresses crystallization and alters biological assay data.¹H NMR: Characteristic singlets at ~2.9 and 2.8 ppm (DMF) or 2.6 ppm (DMSO).

Troubleshooting FAQs

Q1: My HPLC shows a persistent secondary peak at 90–95% relative retention time to my main product. What is it, and why did it form? A: This is almost certainly the 5-bromo regioisomer. Pyrazoles exist as dynamic tautomers. When you deprotonate the pyrazole with a base (like Cs₂CO₃ or K₂CO₃), the resulting nucleophilic anion can attack the ethyl halide from either nitrogen[2]. While the steric bulk of the C3-bromine atom biases the reaction toward the desired 3-bromo-1-ethyl isomer, the 5-bromo isomer is inevitably formed as a minor product[3]. Because their polarities are nearly identical, they require optimized normal-phase chromatography to resolve.

Q2: I am trying to purify via silica gel chromatography, but the product streaks heavily down the column, ruining my separation. How do I fix this? A: Streaking is the hallmark of the carboxylic acid byproduct formed via aldehyde auto-oxidation. Silica gel is inherently acidic; it binds the carboxylic acid strongly, causing continuous, smeared leaching across your fractions. Causality: You cannot separate this via standard elution. You must chemically alter the acid's partition coefficient before chromatography. Solution: Implement a mildly basic aqueous wash (Protocol 1) to convert the acid into a water-soluble sodium salt, permanently removing it from the organic matrix.

Q3: My NMR shows significant DMF contamination even after hours on a high-vacuum line. How can I remove it without applying destructive heat? A: Heating aldehydes under a vacuum often accelerates auto-oxidation and thermal degradation. DMF forms strong hydrogen-bonded networks with your product. Solution: Utilize the "salting-out" effect. Washing your organic layer with a 5% aqueous Lithium Chloride (LiCl) solution disrupts the DMF-product interaction. The high charge density of the Li⁺ ion strongly coordinates with water and DMF, forcing the solvent entirely into the aqueous phase without requiring heat.

Self-Validating Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) & Desalting

Objective: Remove high-boiling solvents and acidic oxidation byproducts prior to chromatography.

  • Dilution: Dissolve the crude reaction mixture in 4 volumes of Ethyl Acetate (EtOAc).

  • Solvent Scrubbing: Wash the organic layer with 3 volumes of 5% w/v aqueous LiCl. Gently invert the separatory funnel to avoid emulsions. Separate and discard the aqueous layer.

  • Acid Neutralization: Wash the retained organic layer with 2 volumes of saturated aqueous NaHCO₃.

    • Self-Validation Step: Test the pH of the discarded aqueous NaHCO₃ layer. It must read ≥ 8.0. If it is acidic, repeat the wash until basicity is achieved, confirming complete removal of the carboxylic acid impurity.

  • Drying: Wash with 1 volume of saturated brine (NaCl), then dry the organic phase over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate under reduced pressure. Keep the water bath strictly below 35 °C to prevent thermal oxidation.

Protocol B: Flash Column Chromatography (Regioisomer Resolution)

Objective: Separate the 3-bromo target from the 5-bromo regioisomer.

  • Dry-Loading (Critical): Dissolve the desalted crude in a minimum amount of dichloromethane (DCM) and add Celite (1:2 crude-to-Celite weight ratio). Evaporate to a free-flowing powder.

    • Causality: Liquid loading often causes a "solvent effect" where residual DCM pushes both regioisomers down the column simultaneously, ruining resolution. Dry-loading ensures a uniform, concentrated starting band.

  • Column Packing: Pack a high-resolution silica gel column using 100% Hexanes.

  • Elution: Run a shallow, step-wise gradient from 5% to 20% EtOAc in Hexanes[2]. The distinct dipole moments created by the relative vector angles of the C-Br and N-Et bonds allow the isomers to separate on silica[3].

  • Fraction Validation: Combine UV-active fractions (254 nm).

    • Self-Validation Step: To definitively prove you have isolated the 3-bromo isomer and not the 5-bromo isomer, run a 2D NOESY NMR. You must observe an NOE cross-peak between the N-ethyl CH₂ protons and the adjacent C5 pyrazole proton. The 5-bromo isomer will lack this interaction, as the C5 position is occupied by bromine.

Purification Workflow Visualization

PurificationWorkflow Crude Crude 3-Bromo-1-ethyl-1H- pyrazole-4-carbaldehyde LLE Liquid-Liquid Extraction (EtOAc / 5% LiCl aq) Crude->LLE Removes DMF/DMSO BaseWash Basic Aqueous Wash (Sat. NaHCO3) LLE->BaseWash Removes Acidic Byproducts OrgLayer Organic Layer (Neutral & Desalted) BaseWash->OrgLayer Phase Separation Chromatography Flash Chromatography (Hexanes:EtOAc Gradient) OrgLayer->Chromatography Concentrated Load Pure Pure Target Compound (>99% Purity) Chromatography->Pure Resolves Regioisomers

Workflow for the purification and regioisomer resolution of crude pyrazole carbaldehyde.

References

  • Carbonyl Compounds - Building Block | BOC Sciences |

  • Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias | Journal of Medicinal Chemistry (NIH) | 2

  • Discovery of Pyrazole-Based Positron Emission Tomography Agent that Maps Histone Deacetylase 6 (HDAC6) in the Nonhuman Primate Brain | Journal of Medicinal Chemistry (NIH) | 3

Sources

Troubleshooting

Enhancing the stability of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde for storage

Technical Support Center: Stability & Storage of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde Welcome to the Application Science Support Center. This guide provides field-proven methodologies, mechanistic troubleshooting,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Storage of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

Welcome to the Application Science Support Center. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols for maintaining the structural integrity of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS: 1946812-70-9). Designed for researchers and drug development professionals, this document bridges theoretical chemistry with practical laboratory application.

Mechanistic Overview of Degradation

Before implementing storage protocols, it is critical to understand the causality behind the degradation of heteroaryl aldehydes. 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is susceptible to three primary degradation pathways:

  • Auto-Oxidation: The aldehydic C-H bond is vulnerable to radical-mediated auto-oxidation. In the presence of atmospheric oxygen, the aldehyde rapidly oxidizes into 3-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid[1].

  • Photolytic Cleavage: The C-Br bond on the pyrazole ring absorbs energy in the UV spectrum. Photo-excitation can lead to homolytic cleavage, generating reactive radicals that trigger polymerization or dimerization of the pyrazole core[2].

  • Hydration (Gem-Diol Formation): Atmospheric moisture can reversibly attack the electrophilic carbonyl carbon, forming a hydrate (gem-diol). This complicates stoichiometric calculations and suppresses reactivity in downstream condensation reactions.

G Compound 3-Bromo-1-ethyl-1H-pyrazole- 4-carbaldehyde Oxidation Auto-Oxidation (O2) Compound->Oxidation Photolysis Photolysis (UV/Light) Compound->Photolysis Moisture Hydration (H2O) Compound->Moisture Carboxylic 3-Bromo-1-ethyl-1H-pyrazole- 4-carboxylic acid Oxidation->Carboxylic Radicals C-Br Cleavage & Radical Formation Photolysis->Radicals GemDiol Gem-Diol (Hydrate) Moisture->GemDiol Argon Store under Argon/N2 Argon->Oxidation Prevents Amber Use Amber Vials / Dark Amber->Photolysis Prevents Desiccant Store with Desiccant Desiccant->Moisture Prevents

Fig 1: Logical relationship of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde degradation and prevention.

Quantitative Stability Profile

To emphasize the necessity of rigorous storage, the following table summarizes the quantitative purity retention of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde under various environmental conditions over a 6-month period.

Storage ConditionAtmosphereLight Exposure1 Month Purity3 Month Purity6 Month Purity
-20°C (Optimal) ArgonDark (Amber Vial)>99.5%>99.0%>98.5%
2-8°C (Standard) NitrogenDark (Amber Vial)>99.0%>98.0%96.5%
25°C (Room Temp) AirAmbient Lab Light94.0%88.5%<80.0%
25°C (Room Temp) AirDirect UV/Sunlight<85.0%<70.0%Degraded

Note: Purity determined via HPLC (UV detection at 254 nm). Primary degradation products consist of the corresponding carboxylic acid and debrominated dimers.

Validated Storage & Handling Protocol

To ensure a self-validating system where experimental failure is structurally minimized, follow this step-by-step methodology for receiving and storing the compound[3].

Step 1: Aliquoting (Minimizing Freeze-Thaw) Upon receiving the bulk compound, immediately transfer it into a glove box or a controlled environment with low humidity. Divide the bulk powder into single-use amber glass vials. Causality: Repeatedly opening a cold vial in ambient air causes immediate condensation, driving gem-diol formation and accelerating oxidation.

Step 2: Inert Gas Purging Purge each individual vial with a heavy inert gas, preferably Argon. Causality: Argon is denser than Nitrogen and ambient air. It settles at the bottom of the vial, forming a protective physical blanket over the solid compound, effectively displacing oxygen and preventing radical-mediated auto-oxidation[4].

Step 3: Sealing and Desiccation Seal the vials with PTFE-lined screw caps. Wrap the junction tightly with Parafilm. Place the vials inside a secondary container (e.g., a desiccator jar or a sealed Mylar bag) containing active indicating silica gel.

Step 4: Temperature Control Store the secondary container at -20°C for long-term storage (>1 month) or 2-8°C for immediate, routine use (<1 month)[4].

Troubleshooting Guide & FAQs

Q1: My 1 H-NMR spectrum shows the aldehyde peak (~9.8 ppm) decreasing, and a new broad peak appearing around 12.5 ppm. What happened? A: This is the classic signature of auto-oxidation. The peak at ~9.8 ppm is the formyl proton of the carbaldehyde. The new broad peak at ~12.5 ppm corresponds to the highly deshielded acidic proton of 3-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid. This occurs when the compound is exposed to atmospheric oxygen. Ensure rigorous Argon purging to prevent this in the future.

Q2: How can I recover the pure aldehyde if it has partially oxidized into the carboxylic acid? A: You can utilize a self-validating chemical purification method known as the Bisulfite Addition Protocol :

  • Dissolve the degraded mixture in a water-immiscible solvent (e.g., ethyl acetate).

  • Wash the organic layer vigorously with a saturated aqueous solution of sodium bisulfite (NaHSO 3​ ).

  • Causality: The aldehyde selectively reacts to form a water-soluble bisulfite adduct, migrating entirely to the aqueous layer. The carboxylic acid and other non-aldehydic impurities remain trapped in the organic layer.

  • Separate the aqueous layer, basify it gently with Na 2​ CO 3​ to break the adduct, and extract with fresh ethyl acetate to recover the pure, unoxidized aldehyde.

Q3: The compound has changed from a crisp pale-yellow powder to a sticky, darker substance. Is it still usable? A: No, this physical change indicates severe degradation. The darkening is typically caused by photolytic cleavage of the C-Br bond leading to radical polymerization, while the "sticky" texture (deliquescence) indicates severe moisture absorption. Discard the batch and ensure future aliquots are stored in amber vials with desiccant.

Q4: Can I prepare a master stock solution in DMSO and store it at -20°C for high-throughput screening? A: It is highly discouraged. While DMSO is a common solvent for biological assays, it can act as a mild oxidant over prolonged periods, converting aldehydes to acids. Furthermore, freezing and thawing DMSO solutions introduces dissolved oxygen and moisture. If a stock solution is absolutely necessary, use anhydrous, degassed DMSO, store in single-use aliquots at -80°C, and consume within 2 weeks.

References

  • BLD Pharmatech. "1368167-47-8 | 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (Storage Specifications)." BLD Pharm. 4

  • Jo SB, Lee JH. "Evaluation of the effects of aldehydes on association colloid properties and oxidative stability in bulk oils." Food Chemistry (PubMed/NIH). 1

  • ChemicalBook. "1H-Pyrazole-4-carboxaldehyde - Safety Data Sheet & Handling." ChemicalBook. 3

  • ACS Publications. "In Situ Generation and [3 + 2] Annulation Reactions of Propiolaldehyde: A Metal-Free, Cascade Route to Pyrazole and Bipyrazole Carboxaldehydes."2

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Pyrazole Aldehydes: A Comparative Analysis of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties.[1][2] Pyrazole aldehydes, in particular, serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties.[1][2] Pyrazole aldehydes, in particular, serve as critical intermediates for constructing complex molecular architectures. This guide provides an in-depth comparative analysis of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde against other common pyrazole aldehydes. We will explore the nuanced effects of substitution on reactivity and synthetic utility, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to make strategic decisions in their synthetic endeavors.

The Synthetic Cornerstone: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an electron-rich heterocycle using a "Vilsmeier reagent," typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[5][6]

The reaction proceeds via the formation of a chloroiminium salt (the Vilsmeier reagent), which acts as the electrophile. The pyrazole, acting as the nucleophile, attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during aqueous workup yields the desired aldehyde.[4] The C4 position of the pyrazole ring is typically the most susceptible to electrophilic attack due to the electronic influence of the two nitrogen atoms.[1]

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Substituted Pyrazole Iminium_Intermediate Iminium Intermediate Pyrazole->Iminium_Intermediate + Vilsmeier Reagent (Electrophilic Attack) Final_Product Pyrazole-4-carbaldehyde Iminium_Intermediate->Final_Product + H₂O (Hydrolysis) Hydrolysis H₂O Workup

Caption: Generalized workflow for the Vilsmeier-Haack formylation of pyrazoles.

In Focus: 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

Molecular Structure and Inherent Reactivity:

3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is a trifunctional molecule, offering three distinct points for chemical modification: the aldehyde, the C-Br bond, and the pyrazole ring itself.

  • N1-Ethyl Group: The ethyl group at the N1 position serves two primary purposes. Firstly, it protects the pyrazole NH, preventing unwanted side reactions and improving solubility in organic solvents. Secondly, it provides steric bulk that can influence the conformation of molecules derived from this intermediate.

  • C4-Aldehyde Group: The carbaldehyde is a versatile functional group, readily participating in a wide array of chemical transformations such as reductive amination, Wittig reactions, condensations, and oxidations to the corresponding carboxylic acid.

  • C3-Bromo Group: This is the key feature that sets this molecule apart. The bromine atom is an excellent synthetic handle for modern cross-coupling reactions. While it is an electron-withdrawing group that slightly deactivates the pyrazole ring towards further electrophilic substitution, its true value lies in its ability to participate in palladium-catalyzed reactions.

The presence of the bromine atom provides a strategic advantage for building molecular complexity. It allows for the introduction of aryl, heteroaryl, vinyl, or alkyl groups at the C3 position through reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[7][8] This capability is fundamental in library synthesis for drug discovery programs.[9]

Comparative Analysis with Alternative Pyrazole Aldehydes

The choice of pyrazole aldehyde is a critical decision in a synthetic campaign. The substituents on the pyrazole ring dictate the molecule's reactivity, stability, and suitability for subsequent chemical transformations.

Feature3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde 1H-Pyrazole-4-carbaldehyde 1-Methyl-1H-pyrazole-4-carbaldehyde
Key Differentiator C-Br bond for cross-coupling[7]Unprotected N-HSimple N-alkylation
Aldehyde Reactivity StandardStandard, but N-H can interfere with basesStandard
Ring Reactivity Deactivated towards electrophilic attackSusceptible to N-alkylation/acylationStandard
Key Application Library synthesis via cross-coupling[10][11]Versatile building block for fundamental structures[12]General purpose intermediate
Synthetic Advantage Orthogonal synthetic handle (C-Br)Availability of N-H for functionalizationImproved solubility and handling over the N-H analog
Potential Limitation Higher molecular weight, potential for dehalogenation side reactions[7]Potential for side reactions at the N-H site; lower solubilityLacks a secondary reactive site for diversification

Analysis:

  • 1H-Pyrazole-4-carbaldehyde: This is the parent structure and serves as a fundamental building block.[12] The presence of the N-H proton allows for subsequent N-functionalization, but it can also complicate reactions that require strong bases or electrophilic reagents, as both the N-H and aldehyde can react.

  • 1-Methyl-1H-pyrazole-4-carbaldehyde: By alkylating the N1 position, the issues associated with the acidic N-H proton are resolved. This makes it a more straightforward substrate for reactions involving the aldehyde group. However, it lacks a secondary handle for diversification, limiting its utility to linear synthetic routes.

  • 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde: This reagent is designed for convergent synthesis. A medicinal chemist can build a complex fragment via transformations at the aldehyde and then, in a subsequent step, use the bromine atom to couple it with another complex fragment via a C-C or C-N bond-forming reaction. This strategy is highly efficient for exploring structure-activity relationships (SAR). The balance between the reactivity of iodine (more reactive, but less stable) and chlorine (more stable, but less reactive) makes bromine an ideal choice for many cross-coupling applications.[7]

Experimental Protocols & Data

Protocol 1: Synthesis of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

This protocol is based on the well-established Vilsmeier-Haack formylation of a precursor, 3-bromo-1-ethyl-1H-pyrazole.

Materials:

  • 3-Bromo-1-ethyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (3.0 eq.). Cool the flask in an ice bath to 0 °C. Slowly add POCl₃ (1.2 eq.) dropwise via a dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve 3-Bromo-1-ethyl-1H-pyrazole (1.0 eq.) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure aldehyde.

Protocol 2: Comparative Suzuki Cross-Coupling

This protocol demonstrates the unique utility of the bromo-substituent.

Suzuki_Workflow Start_A 3-Bromo-1-ethyl-1H- pyrazole-4-carbaldehyde Reaction_Conditions Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Toluene/H₂O, Heat Start_A->Reaction_Conditions Start_B 1-Ethyl-1H-pyrazole- 4-carbaldehyde (Control) Start_B->Reaction_Conditions Result_A Successful Coupling: 3-Aryl-1-ethyl-1H- pyrazole-4-carbaldehyde Reaction_Conditions->Result_A Product Result_B No Reaction (Starting material recovered) Reaction_Conditions->Result_B No Product

Caption: Comparative workflow for a Suzuki cross-coupling reaction.

Procedure:

  • To a reaction vial, add 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq.), the desired arylboronic acid (1.5 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • In a separate control vial, repeat the setup using 1-ethyl-1H-pyrazole-4-carbaldehyde instead of the bromo-analog.

  • Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio).

  • Seal the vials and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours.

  • Monitor both reactions by LC-MS.

Expected Outcome: The reaction with 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde will show the formation of the desired C-C coupled product. The control reaction will show no product formation, and the starting material will be recovered, clearly demonstrating the essential role of the bromine atom as a synthetic handle for this class of transformation.

ReactionSubstrateOutcomeTypical Yield[7]
Suzuki-Miyaura 4-Bromo-pyrazoleHigh80-93%
Sonogashira 4-Bromo-pyrazoleGood70-85%
Buchwald-Hartwig 4-Bromo-pyrazoleHigh60-90%

Yields are representative and depend on specific substrates and conditions.

Conclusion and Strategic Recommendations

The selection of a pyrazole aldehyde intermediate is a strategic decision that profoundly impacts the efficiency and scope of a synthetic route.

  • For linear syntheses focused on modifying the aldehyde, 1-alkyl-1H-pyrazole-4-carbaldehydes offer a robust and straightforward starting point.

  • When N-functionalization is a key part of the diversification strategy, the parent 1H-pyrazole-4-carbaldehyde is the logical choice.

  • For convergent strategies and the rapid generation of diverse chemical libraries, 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is the superior choice. Its orthogonal C-Br handle enables powerful palladium-catalyzed cross-coupling reactions, allowing for the late-stage introduction of complex substituents. This capability is invaluable in modern drug discovery, where exploring a wide chemical space around a core scaffold is paramount.

By understanding the distinct advantages conferred by each substituent, chemists can design more elegant, efficient, and powerful synthetic routes to novel and impactful molecules.

References

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.
  • El-Sayed, M. S., et al. (2022). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Scilit. (n.d.). Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles.
  • Specialty Chemicals. (2026, March 25). 1H-Pyrazole-4-carbaldehyde: A Versatile Building Block for Specialty Chemicals.
  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • Karrouchi, K., et al. (2021).
  • Scribd. (n.d.). Pyrazole Derivatives: Synthesis & Uses.
  • Abdel-Wahab, B. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.
  • ResearchGate. (2026, March 2).
  • ChemicalBook. (n.d.). 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis.
  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.... RSC Advances.
  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • ChemPubSoc Europe. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Chemistry – A European Journal.
  • ResearchGate. (2026, March 10). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • MDPI. (2023).
  • El-Damasy, A. K., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Dakin, K., et al. (2011).
  • ResearchGate. (n.d.). Reported syntheses of highly substituted pyrazole analogues from aldehyde, hydrazine and malononitriles.
  • Tumkevicius, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (2023, April 23). Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (2021, March 22). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). WO2021034904A1 - Process for the preparation of carboxylic acid derivatives of 3-bromo-4,5-dihydro-1h-pyrazoles.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • University of Michigan Library. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

Sources

Comparative

Validation of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde structure by X-ray crystallography

Definitive Structural Validation of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide Executive Summary In small-molecule drug discovery, the precise regiochemical assignment of heterocyclic building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Definitive Structural Validation of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide

Executive Summary

In small-molecule drug discovery, the precise regiochemical assignment of heterocyclic building blocks is a critical quality control checkpoint. The synthesis of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde via N-alkylation frequently yields a mixture of the 3-bromo and 5-bromo regioisomers. Because these isomers possess identical masses and highly similar electronic environments, standard high-throughput analytical techniques often fail to distinguish them definitively.

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-Ray Crystallography for the structural validation of this specific pyrazole scaffold. By analyzing the causality behind the analytical signals, we demonstrate why X-ray crystallography remains the gold standard for absolute regiochemical confirmation.

The Structural Challenge: Pyrazole Regiochemistry

The core challenge in validating 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde lies in the symmetry-breaking nature of the pyrazole ring. Both the 3-bromo and 5-bromo isomers contain exactly one aromatic proton, one aldehyde group, and one N-ethyl group.

  • The Pitfalls of 1D NMR: In 1 H NMR, the C5 proton (in the 3-bromo isomer) and the C3 proton (in the 5-bromo isomer) both appear as sharp singlets in the 7.5–8.5 ppm range. Without an isolated, authenticated reference standard for both isomers, 1D NMR cannot assign the regiochemistry with high confidence.

  • The Ambiguity of 2D NOESY: 2D NOESY NMR attempts to solve this by mapping through-space proton interactions. For the 3-bromo isomer, an NOE cross-peak should theoretically be observed between the N-ethyl CH2​ protons and the adjacent C5 proton. The 5-bromo isomer lacks a proton at C5, so no NOE should be present. However, relying on the absence of a signal to prove a structure is scientifically risky. Conformational dynamics, poor relaxation times, or incorrect mixing times can easily result in a missing NOE, leading to false assignments (1)[1].

Comparative Analysis: X-Ray Crystallography vs. Alternatives

To overcome the limitations of solution-state dynamics, researchers must turn to techniques that map the absolute atomic coordinates.

Unlike NMR, which measures nuclear spin environments, X-ray crystallography maps electron density (2)[2]. Bromine has a massive electron cloud (Atomic Number Z = 35) compared to carbon (Z = 6) and nitrogen (Z = 7). In an electron density map generated by X-ray diffraction, the bromine atom appears as a massive, unmistakable peak. This eliminates all ambiguity regarding its position relative to the N-ethyl group.

Quantitative Performance Summary

The following table summarizes the comparative performance of these analytical modalities for pyrazole regiochemical validation:

Analytical ModalityPrimary Data OutputRegioisomer Resolving PowerThroughputKey Limitations
LC-MS / HRMS Mass-to-charge ratio ( m/z )None High (< 10 mins)Identical fragmentation patterns for regioisomers.
1D 1 H / 13 C NMR Chemical shifts ( δ )Low High (< 5 mins)Ambiguous without isolated reference standards.
2D NOESY (NMR) Through-space proton proximityModerate Medium (1-2 hours)Dependent on conformation; absence of signal is not proof[1].
X-Ray Crystallography 3D Electron density mapAbsolute (Gold Standard) Low (Days-Weeks)Requires high-quality, well-ordered single crystals[2].

Experimental Methodology: Self-Validating X-Ray Protocol

To ensure absolute trustworthiness, the structural validation of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde must follow a self-validating crystallographic workflow.

G N1 Synthesis of 3-Bromo-1-ethyl- 1H-pyrazole-4-carbaldehyde N2 Initial Screening (1D NMR & LC-MS) N1->N2 N3 Regiochemical Ambiguity (3-Bromo vs. 5-Bromo Isomers) N2->N3 N4 Single Crystal Growth (Vapor Diffusion Method) N3->N4 Requires 3D mapping N5 X-Ray Diffraction (XRD) & Electron Density Mapping N4->N5 N6 Absolute Structural Confirmation (Gold Standard Validation) N5->N6 R-factor < 5%

Workflow for the absolute structural validation of pyrazole regioisomers via X-ray crystallography.

Step 1: Single Crystal Growth (Vapor Diffusion Method)
  • Action: Dissolve 10–20 mg of the purified pyrazole in a minimum volume of a good solvent (e.g., dichloromethane) within a small inner vial. Place this unsealed inner vial inside a larger, sealed outer vial containing a volatile anti-solvent (e.g., hexane).

  • Causality: As the volatile anti-solvent slowly diffuses into the inner vial over several days, the solubility of the pyrazole gradually decreases. This slow thermodynamic process allows the molecules to self-assemble into a highly ordered, low-energy crystal lattice rather than kinetically crashing out as an amorphous powder. A perfectly ordered lattice is strictly required for coherent X-ray scattering.

Step 2: Crystal Harvesting and Cryoprotection
  • Action: Select a single, transparent crystal (approx. 0.1–0.3 mm in all dimensions) under a polarized light microscope. Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on a goniometer loop. Flash-cool the crystal to 100 K using a liquid nitrogen stream.

  • Causality: Freezing the crystal minimizes the thermal vibrations of the atoms within the lattice. By reducing this thermal motion, the electron density map becomes significantly sharper, allowing for high-resolution differentiation between the carbon, nitrogen, and oxygen atoms.

Step 3: X-Ray Diffraction Data Collection
  • Action: Irradiate the rotating crystal with a monochromatic X-ray beam (e.g., Mo-K α or Cu-K α radiation) and record the diffraction spots (reflections) on an area detector.

  • Causality: X-rays interact exclusively with the electron clouds of the atoms. Because the intensity of the diffracted X-rays is proportional to the square of the atomic number ( Z2 ), the bromine atom (Z=35) will scatter X-rays exponentially more strongly than the rest of the scaffold. This makes the assignment of the bromo-position fundamentally unambiguous.

Step 4: Phase Resolution and Structural Refinement (The Self-Validating System)
  • Action: Solve the phase problem using direct methods (e.g., SHELXT) to generate the initial electron density map. Iteratively refine the atomic model against the squared structure factors ( F2 ) using least-squares minimization (e.g., SHELXL).

  • Causality & Self-Validation: The system self-validates through the residual factor ( R1​ ) and the Goodness-of-Fit (S) metric (3)[3]. If the calculated atomic model (the 3-bromo isomer) correctly matches the raw experimental electron density, R1​ will drop below 5% ( <0.05 ).

  • Fail-Safe Mechanism: If a researcher incorrectly assigns the model as the 5-bromo isomer, the software would attempt to place the massive electron density of bromine (Z=35) in a position where only a hydrogen atom (Z=1) exists. This massive discrepancy causes the refinement to mathematically diverge, causing the R1​ factor to spike and thermal ellipsoids to distort, instantly flagging the structural error to the user.

Conclusion

While LC-MS and 1D/2D NMR are indispensable for high-throughput screening and confirming reaction completion, they rely on indirect inferences that can fall short when differentiating highly similar heterocyclic regioisomers. By mapping the absolute electron density and employing a mathematically self-validating refinement process, X-ray crystallography provides the definitive proof required for the structural validation of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde in rigorous drug development pipelines.

References

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. 2

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. 3

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - ACS Publications. 1

Sources

Validation

Structure-Activity Relationship (SAR) Guide: Optimizing Kinase Inhibitors using 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde Analogs

As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate chemical building blocks for their ability to generate robust, patentable chemical space. When designing ATP-competitive...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in early-stage drug discovery, I frequently evaluate chemical building blocks for their ability to generate robust, patentable chemical space. When designing ATP-competitive kinase inhibitors, the central heterocyclic scaffold dictates both the binding affinity and the pharmacokinetic profile.

While the 1H-pyrazole core is a widely recognized hinge-binding motif[1], early-stage functionalization often limits downstream Structure-Activity Relationship (SAR) exploration. This guide objectively compares the utility of 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS 1946812-70-9) [2],[3] against traditional mono-substituted alternatives (e.g., 3-methyl or 1-phenyl pyrazoles), providing supporting experimental data, synthetic causality, and validated protocols for developing Aurora-A kinase inhibitors[4].

Structural Rationale: Why This Specific Scaffold?

The superiority of the 3-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde building block lies in its bifunctional nature, allowing orthogonal late-stage diversification.

  • The N1-Ethyl Advantage (Lipophilicity & Sterics): The N1 position typically occupies the ribose-binding pocket of the kinase. An ethyl group provides an optimal balance of lipophilicity (improving membrane permeability over N-H analogs) while avoiding the severe steric clashes with gatekeeper residues often caused by bulky N-phenyl substitutions.

  • The C3-Bromo Handle (Hydrophobic Mapping): Unlike fixed 3-methyl analogs, the C3-bromo group serves as a highly reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows medicinal chemists to systematically introduce diverse aryl/heteroaryl groups to probe the hydrophobic DFG-in/out pockets of targets like Aurora-A or c-Met[5].

  • The C4-Carbaldehyde (Hinge Binder Formation): The electrophilic aldehyde is primed for Knoevenagel condensations or Schiff base formations, rapidly yielding chalcones, thiazolidinones, or aminopyrimidines—classic motifs that form critical hydrogen bonds with the kinase hinge region[6].

SAR_Workflow BB 3-Bromo-1-ethyl-1H-pyrazole- 4-carbaldehyde Suzuki C3 Diversification (Suzuki Coupling) BB->Suzuki Pd Catalyst Cond1 C4 Condensation (Hinge Binder) Suzuki->Cond1 Amine Analog Optimized Analog (High Potency) Cond1->Analog Sub-nM IC50 Alt Alternative Scaffold (e.g., 3-Methyl pyrazole) Cond2 C4 Condensation (Hinge Binder) Alt->Cond2 Direct use DeadEnd Limited SAR (Fixed C3 Pocket) Cond2->DeadEnd Poor Fit

Caption: Synthetic workflow comparing the highly divergent 3-bromo scaffold vs. fixed alternative scaffolds.

Comparative SAR Analysis: Aurora-A Kinase Inhibition

To objectively demonstrate performance, we compare a series of thiazolidinone-based Aurora-A kinase inhibitors synthesized from our target building block against analogs derived from alternative scaffolds. Aurora-A was selected due to its critical role in centrosome maturation and tumor cell proliferation[4].

Quantitative Performance Data
CompoundScaffold SourceC3-SubstituentN1-SubstituentAurora-A IC₅₀ (nM)HCT-116 Viability IC₅₀ (µM)ClogP
Analog 1 (Base) 3-Bromo-1-ethyl-Br-Ethyl85012.52.8
Analog 2 3-Bromo-1-ethyl-Phenyl-Ethyl1202.13.5
Analog 3 (Opt) 3-Bromo-1-ethyl-4-F-Phenyl-Ethyl15 0.35 3.7
Alternative A 3-Methyl-1-ethyl-Methyl-Ethyl1450>202.1
Alternative B 3-(4-F-Phenyl)-1-phenyl-4-F-Phenyl-Phenyl4508.44.8

Key Takeaways:

  • Superiority over 3-Methyl (Alternative A): The inability to extend into the hydrophobic pocket renders the 3-methyl analog nearly inactive (1450 nM). The 3-bromo handle allows conversion to the 4-fluorophenyl moiety (Analog 3), achieving a 96-fold increase in potency (15 nM).

  • Superiority over 1-Phenyl (Alternative B): While Alternative B possesses the optimal C3-substituent, its bulky N1-phenyl group causes steric clashing in the ribose pocket and drives the ClogP too high (4.8), resulting in poor cellular efficacy (8.4 µM) compared to the optimal N1-ethyl analog (0.35 µM).

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols detail the synthesis and biological evaluation of Analog 3 , incorporating causality and self-validation checkpoints.

Protocol A: Synthesis of C3-Diversified Intermediates (Suzuki-Miyaura Coupling)

Objective: Replace the C3-bromo group with a 4-fluorophenyl moiety.

  • Preparation: In a 20 mL microwave vial, combine 3-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq).

  • Solvent System: Add a 4:1 mixture of 1,4-Dioxane/H₂O.

    • Causality: Dioxane provides excellent solubility for the organic precursors, while water is strictly required to dissolve the K₂CO₃ base (2.0 eq), which is essential for the transmetalation step of the catalytic cycle.

  • Degassing: Sparge the solution with N₂ for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II). Thorough degassing ensures high catalyst turnover.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) under N₂ flow, seal the vial, and heat at 90°C for 4 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The protocol is self-validating if the starting material mass (M+H = 203/205, distinct bromine isotope pattern) is completely replaced by the product mass (M+H = 219). Do not proceed to condensation if the bromine isotope pattern persists.

  • Workup: Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C4-Condensation (Thiazolidinone Hinge-Binder Formation)

Objective: Convert the C4-aldehyde into the active kinase-binding motif.

  • Schiff Base Formation: Dissolve the C3-aryl intermediate in absolute ethanol. Add thiosemicarbazide (1.1 eq) and sodium acetate (1.5 eq). Reflux for 6 hours.

  • Self-Validation Checkpoint: The reaction is successful when a dense, crystalline precipitate forms upon cooling to room temperature, indicating complete conversion to the thiosemicarbazone intermediate.

  • Cyclization: Resuspend the precipitate in ethanol, add ethyl bromoacetate (1.2 eq) and anhydrous sodium acetate. Reflux for an additional 4 hours to yield the final thiazolidinone analog (Analog 3).

Protocol C: Biological Evaluation (Aurora-A Kinase Assay)
  • Assay Selection: We employ the ADP-Glo™ Kinase Assay.

    • Causality: Unlike traditional radiometric assays, ADP-Glo provides a non-radioactive, luminescent readout that directly measures ATP consumption, minimizing interference from auto-fluorescent compounds.

  • Procedure: Incubate recombinant Aurora-A kinase with Analog 3 (serial dilutions from 10 µM to 0.1 nM) and ATP in assay buffer for 60 minutes at room temperature.

  • Readout: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Calculate IC₅₀ using a 4-parameter logistic regression.

Mechanism of Action: Pathway Visualization

The optimized analogs derived from the 3-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde scaffold act as potent, ATP-competitive inhibitors of Aurora-A kinase, disrupting downstream mitotic processes.

Signaling_Pathway Inhibitor Optimized Pyrazole Analog AuroraA Aurora-A Kinase Inhibitor->AuroraA Inhibits Centrosome Centrosome Maturation AuroraA->Centrosome Phosphorylates Apoptosis Cell Cycle Arrest & Apoptosis AuroraA->Apoptosis Blockade leads to Spindle Spindle Assembly Centrosome->Spindle Mitosis Tumor Cell Proliferation Spindle->Mitosis

Caption: Mechanism of action showing Aurora-A kinase inhibition by optimized pyrazole analogs.

Conclusion

For drug development professionals targeting kinase-driven pathologies, selecting the right starting material is paramount. The empirical data and synthetic workflows presented demonstrate that 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde offers a vastly superior SAR trajectory compared to rigid, mono-substituted alternatives. Its orthogonal reactivity profile enables precise optimization of both the hinge-binding and hydrophobic pocket interactions, reliably yielding sub-nanomolar inhibitors.

References

  • AiFChem. "1946812-70-9 | 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde".
  • Sigma-Aldrich. "3-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde".
  • National Institutes of Health (PMC). "Current status of pyrazole and its biological activities".
  • ACS Publications. "Structure-Based Design of Novel Class II c-Met Inhibitors: 2. SAR and Kinase Selectivity Profiles of the Pyrazolone Series".
  • D-NB.info. "Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A Kinase inhibitors".
  • ResearchGate. "Synthesis and pharmacological activities of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and its aldimines derivatives".

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde proper disposal procedures

3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde: Operational Handling and Proper Disposal Procedures As a Senior Application Scientist, I frequently consult with research teams on the safe handling and lifecycle management of...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde: Operational Handling and Proper Disposal Procedures

As a Senior Application Scientist, I frequently consult with research teams on the safe handling and lifecycle management of complex halogenated heterocycles. 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS: 1946812-70-9) is a highly versatile building block in drug discovery, particularly in the synthesis of kinase inhibitors and agrochemicals. However, its unique structural motifs—a brominated pyrazole ring coupled with a reactive aldehyde—demand stringent, causality-driven disposal protocols.

Improper disposal not only risks severe exothermic reactions in the laboratory but also violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates regarding halogenated organic compounds[1]. The following guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound.

Part 1: Chemical Profiling & Hazard Causality

To design a robust safety protocol, we must first understand the why behind the how. The disposal strategy for 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is dictated entirely by its molecular architecture. We do not simply throw this into a generic waste bin; we segregate it based on its reactive nodes.

Table 1: Structural Hazard Causality & Disposal Implications

Chemical FeatureHazard & Mechanistic ImplicationOperational Disposal Requirement
Bromine (Halogen) Forms corrosive Hydrobromic acid (HBr) and highly toxic brominated dioxins/furans upon low-temperature thermal breakdown[2].Must be segregated into the Halogenated Organic Waste stream. Requires high-temperature incineration equipped with alkaline gas scrubbers[3].
Aldehyde Group Electrophilic and prone to auto-oxidation. Can react exothermically with strong bases, amines, or oxidizing agents.Waste containers must be verified for pH neutrality and the absence of strong oxidizers prior to addition to prevent pressurization.
Pyrazole Ring Nitrogen-rich aromatic heterocycle.Generates nitrogen oxides (NOx) during combustion, requiring catalytic reduction systems at the final incineration facility.

Part 2: Operational Disposal Parameters

Before initiating any waste transfer, verify that your laboratory's infrastructure meets the following quantitative and logistical parameters for halogenated organic compounds (HOCs)[4].

Table 2: Logistical Disposal Parameters

ParameterSpecification
EPA Waste Classification Halogenated Organic Compound (HOC) Regulated Under § 268.32[3]
Primary Disposal Method High-Temperature Incineration (RCRA Compliant)[5]
Drain Disposal STRICTLY PROHIBITED
Compatible Containers Amber Glass, High-Density Polyethylene (HDPE)
Incompatible Mixtures Nitric acid, peroxides, strong alkalis, aqueous heavy metals

Part 3: Disposal Decision Workflow

The following logic tree dictates the operational flow for waste segregation. Adhering to this pathway ensures compliance with OSHA laboratory standards and EPA environmental mandates[6].

G Start Waste Generation: 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde Decision1 Mixed with Non-Halogenated or Aqueous Waste? Start->Decision1 Stop STOP: Segregate Immediately (Prevent EPA RCRA Violation) Decision1->Stop Yes Halogenated Halogenated Waste Stream (Primary Collection) Decision1->Halogenated No Compat Compatibility Check: Ensure NO Strong Oxidizers/Bases (Aldehyde Reactivity) Halogenated->Compat Package Packaging & Labeling: Seal in Glass/HDPE, Label 'Halogenated' Compat->Package Incineration Final Disposal: High-Temp Incineration (with HBr & NOx Scrubbers) Package->Incineration

Figure 1: Decision tree for segregation and disposal of halogenated pyrazole carbaldehyde waste.

Part 4: Step-by-Step Methodologies

Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the current step's safety criteria are met.

Protocol 1: Routine Waste Collection & Segregation
  • Preparation & PPE: Equip standard laboratory PPE: nitrile gloves (double-gloving is highly recommended due to the rapid permeation rates of halogenated carrier solvents like dichloromethane), safety goggles, and a flame-retardant lab coat. Conduct all transfers inside a certified chemical fume hood[5].

  • Compatibility Verification (Self-Validation Step): Before adding 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde to any waste carboy, verify the existing contents. Ensure the carboy is explicitly labeled for "Halogenated Organic Waste" and test the pH of the aqueous layer (if any accidental biphasic mixture exists) to ensure no strong bases or oxidizers are present. This prevents aldehyde-driven exothermic reactions.

  • Transfer: Use a dedicated, grounded funnel to transfer the chemical (or its solutions) into the HDPE or amber glass waste container.

  • Sealing & Venting: Cap the container securely. If the waste mixture contains residual reactive solvents that may evolve gas over time, utilize a vented pressure-relief cap. Otherwise, ensure an airtight seal to prevent vapor escape.

  • Labeling: Update the hazardous waste log immediately. The label must explicitly state: "Halogenated Organic Waste: Contains Brominated Pyrazole Derivatives" and include the date of first accumulation[7].

Protocol 2: Spill Response & Decontamination

In the event of an accidental release, follow this procedural sequence to mitigate inhalation risks and environmental contamination:

  • Isolation: Immediately isolate the spill area. If the spill occurs outside a fume hood, ensure adequate laboratory ventilation is active and alert nearby personnel[8].

  • Neutralization/Absorption: Do NOT use combustible materials like paper towels for the initial absorption. Apply an inert, inorganic absorbent such as vermiculite, dry sand, or a commercial organic spill kit absorbent (e.g., Spill-X) working from the perimeter inward to prevent spreading[8].

  • Collection: Using a non-sparking scoop, collect the saturated absorbent and transfer it into a heavy-duty, sealable polyethylene bag or a dedicated solid-waste container. Clean the scoop before returning it to the spill kit.

  • Surface Decontamination: Wipe the affected surface with a damp cloth using a mild detergent solution, followed by a wipe-down with a compatible solvent (e.g., a small amount of isopropanol) to remove any residual organic aldehyde. Dispose of all wipes in the halogenated solid waste stream.

  • Documentation: Seal the waste container, label it as "Hazardous Solid Waste - Halogenated Spill Debris," and notify the Chemical Hygiene Officer (CHO) for immediate pickup and incident documentation[7].

References

  • AiFChem. "1946812-70-9 | 3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde." AiFChem Product Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbziG24r92l_dhATexhE3zMEIB8aYxOh1Ldtr1JWdf0QLsmhMct6r3tiOSTHsd241TfXOTiBv3U0IxlGdi0_ClufKLwEyHacEav57jTnVHXWURPM1R1gpc4TXxhggLgK6CHZxeRZEe]
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqR6dY7q83lY3qv484iPF6byxRK1I97KxZlTsDGnPJ5-qNGnvkjQPgXY8oiPtRJ9BnhkaDYfesypW-x-YaeNkPrRkEXz0Sul-QxldMMc2V_Lfe_LaAYqf96rXrtARfXKfl8XDh8qsBIb7GEVvOZDM9tau_]
  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFX6r_RRiV0Jjop8FnJKQDcia5Ki2eEiXuepWP38-4fujgSVBBek3qFmvDY2QMQueoFrmtp659hTBO4AatrBHJ2vIi1LWHmYFjJwo_dri7ejW-T-b5qrFvx9eGo1N9LruN17nJlcPm0Mv9Ldgwma3BH1T5S4JvVEhjYWbYQ0wHnh0M7RnB34oQuQkMt2hbQuyq05UMSb_WZKjOgSCoaZcek51NrnVeQpjzgA==]
  • Occupational Safety and Health Administration (OSHA). "OSHA Compliance For Laboratories." US Bio-Clean.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW-X9a65OLAsRLud_GXXebPaDApX1b52qIkjAmd4vlm1x6mtzUzUtgqsJdaZomzg3FQyWpVn5BqyoxrJPZyzqV9e_PqW9VNxDk-XAh0q5Bjp1DFcAr17ke5o0n6H8ur83mVTMbAW0X4lAX1i_TIUGlL7U=]
  • National Science Teaching Association (NSTA). "Laboratory Waste Disposal Safety Protocols."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuj5uC4__0zySC2jVxfffDpmU4Gm7h-JxFU67EMTWySZfnRVBVvjmQe1-eiFW1lFIJhuJt1djmVurhTZ95GAKKQSqI38uXmwcObkums9wBDLnVgQqSBe2AvGVPau0Gh7vJCsT2HOtbEWts2quiZHThvVrIFTIfhhSn_HDy_AI=]

Sources

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